RV01
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOXYVELWTHAE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RV01: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the quinolyl-substituted resveratrol (B1683913) analogue, RV01. It details the discovery of this compound as a potent bioactive compound with significant antioxidant and anti-inflammatory properties. This whitepaper outlines a plausible synthetic route, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the assays used to characterize its biological activity. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by suboptimal pharmacokinetic properties. This has spurred the development of resveratrol analogues with improved potency and bioavailability. This compound, chemically identified as (E)-4-(3,5-dimethoxystyryl)quinoline, is one such analogue that has demonstrated promising cytoprotective and anti-inflammatory effects. This whitepaper consolidates the current knowledge on this compound, focusing on its discovery, synthesis, and mechanism of action.
Discovery and Biological Activity
This compound was identified as a novel resveratrol analogue with potent biological activities in studies investigating its protective effects against cellular damage and inflammation. Key findings from preclinical research have highlighted its multifaceted pharmacological profile.
Protection Against Ethanol-Induced Oxidative DNA Damage
In a seminal study, this compound was shown to strongly inhibit ethanol-induced oxidative DNA damage in human peripheral lymphocytes[1]. This protective effect is attributed to a dual mechanism: direct scavenging of hydroxyl radicals and modulation of enzymes involved in ethanol (B145695) metabolism. This compound was found to reduce the generation of hydroxyl radicals by regulating the mRNA expression of alcohol dehydrogenase 1B (ADH1B) and acetaldehyde (B116499) dehydrogenase 2 (ALDH2)[1]. Furthermore, the study provided evidence that this compound activates the base excision repair (BER) system at both the transcriptional and protein levels, suggesting it enhances the cell's capacity to repair oxidative DNA damage[1].
Anti-Neuroinflammatory Effects
Subsequent research has elucidated the potent anti-neuroinflammatory properties of this compound in microglial cells. Pre-treatment with this compound was found to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglia, without exhibiting cytotoxicity[2]. The compound also reduced the mRNA levels and secretion of pro-inflammatory cytokines, namely tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)[2].
The anti-inflammatory mechanism of this compound involves the inhibition of LPS-induced reactive oxygen species (ROS) production and the activation of NADPH oxidase[2]. Crucially, this compound was shown to downregulate the expression of Toll-like receptor 4 (TLR4) and inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response[2]. Conditioned medium from microglial cells co-treated with LPS and this compound was also found to alleviate the death of SH-SY5Y neuronal cells, highlighting the neuroprotective potential of this compound[2].
Synthesis of this compound
A potential retrosynthetic analysis for this compound suggests two primary disconnection approaches for the central carbon-carbon double bond, both amenable to a Wittig-type reaction:
-
Route A: Disconnection leading to quinoline-4-carbaldehyde (B127539) and (3,5-dimethoxybenzyl)triphenylphosphonium salt.
-
Route B: Disconnection leading to 4-methylquinoline (B147181) and 3,5-dimethoxybenzaldehyde.
The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting the key steps and intermediates.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its efficacy in various assays.
Table 1: Effect of this compound on Ethanol-Induced DNA Damage in Human Lymphocytes
| Assay | Treatment | Concentration | Result | Reference |
| Comet Assay | Ethanol (200 mM) | - | Significant increase in DNA damage | [1] |
| Ethanol + this compound | 1 µM | Significant inhibition of DNA damage | [1] | |
| Ethanol + this compound | 10 µM | Stronger inhibition of DNA damage | [1] | |
| ALDH2 mRNA Expression | Ethanol (200 mM) | - | Upregulation | [1] |
| Ethanol + this compound | 10 µM | Reduction of ethanol-induced upregulation | [1] |
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia
| Assay | Treatment | Concentration | Result | Reference |
| NO Production | LPS (1 µg/mL) | - | Significant increase | [2] |
| LPS + this compound | 1 µM | Inhibition of NO production | [2] | |
| LPS + this compound | 10 µM | Further inhibition of NO production | [2] | |
| LPS + this compound | 30 µM | Strongest inhibition of NO production | [2] | |
| iNOS Protein Expression | LPS (1 µg/mL) | - | Significant increase | [2] |
| LPS + this compound | 30 µM | Significant reduction | [2] | |
| TNF-α Secretion | LPS (1 µg/mL) | - | Significant increase | [2] |
| LPS + this compound | 30 µM | Significant reduction | [2] | |
| IL-6 Secretion | LPS (1 µg/mL) | - | Significant increase | [2] |
| LPS + this compound | 30 µM | Significant reduction | [2] | |
| ROS Production | LPS (1 µg/mL) | - | Significant increase | [2] |
| LPS + this compound | 30 µM | Significant inhibition | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Synthesis of this compound (Plausible Wittig Reaction Protocol)
This is a generalized protocol based on standard Wittig reaction conditions and would require optimization for the specific synthesis of this compound.
-
Preparation of the Phosphonium Salt: (3,5-Dimethoxybenzyl)triphenylphosphonium bromide is prepared by refluxing a solution of 3,5-dimethoxybenzyl bromide and triphenylphosphine (B44618) in an appropriate solvent like toluene (B28343) or acetonitrile. The resulting white precipitate is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) until a characteristic color change (often to deep red or orange) indicates the formation of the ylide.
-
Wittig Reaction: A solution of quinoline-4-carbaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion (monitored by thin-layer chromatography).
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield (E)-4-(3,5-dimethoxystyryl)quinoline (this compound). The stereochemistry of the product is confirmed by 1H NMR spectroscopy.
Comet Assay for DNA Damage
-
Cell Treatment: Human peripheral lymphocytes are isolated and treated with ethanol (e.g., 200 mM) in the presence or absence of various concentrations of this compound for a specified duration.
-
Cell Embedding: Approximately 1 x 10^5 cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Measurement of ALDH2 mRNA Expression by RT-qPCR
-
RNA Extraction: Total RNA is extracted from treated and untreated human peripheral lymphocytes using a commercial RNA extraction kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR is performed using a real-time PCR system with specific primers for ALDH2 and a reference gene (e.g., GAPDH or β-actin). The reaction mixture typically contains cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of ALDH2 mRNA is calculated using the 2^-ΔΔCt method, where the expression level in treated cells is normalized to the reference gene and compared to the untreated control.
Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: Microglial cells (e.g., BV-2 or primary microglia) are seeded in a 96-well plate and pre-treated with various concentrations of this compound for a specified time before stimulation with LPS (e.g., 1 µg/mL).
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.
Western Blotting for Protein Expression
-
Cell Lysis: Treated and untreated microglial cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., iNOS, phospho-p65, total p65, phospho-p38, total p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for its biological evaluation.
Conclusion
This compound, a quinolyl-substituted resveratrol analogue, has emerged as a promising therapeutic candidate with potent antioxidant and anti-inflammatory properties. Its ability to protect against oxidative DNA damage and to suppress neuroinflammation through the modulation of key signaling pathways, including ALDH2, NF-κB, and MAPK, underscores its potential for the treatment of various diseases associated with oxidative stress and inflammation. This technical whitepaper provides a comprehensive resource for researchers, summarizing the discovery, a plausible synthetic approach, key quantitative data, and detailed experimental protocols related to this compound. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of this compound is warranted to fully elucidate its therapeutic potential.
References
RV01: A Technical Guide to Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV01 is a synthetic, quinolyl-substituted analogue of resveratrol (B1683913) demonstrating significant potential in the modulation of inflammatory and oxidative stress pathways. This document provides an in-depth technical overview of the biological target identification for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling cascades. The primary biological activities of this compound identified to date include the inhibition of pro-inflammatory responses through the TLR4/NF-κB/MAPK signaling axis and the protection against oxidative DNA damage via modulation of aldehyde dehydrogenase expression and activation of DNA repair mechanisms. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and similar compounds.
Core Biological Targets and Quantitative Activity
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The primary targets and their associated quantitative data are summarized below.
Anti-inflammatory Activity in Microglial Cells
This compound has been shown to significantly inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated N9 microglial cells. The key quantitative findings are presented in Table 1.
Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated N9 Microglial Cells
| Target/Parameter | This compound Concentration (µM) | Result | Citation |
| Nitric Oxide (NO) Production | 10 | Significant reduction | [1] |
| 30 | Stronger reduction | [1] | |
| Inducible Nitric Oxide Synthase (iNOS) Expression | 10 | Significant decrease in protein expression | [1] |
| 30 | Further decrease in protein expression | [1] | |
| Tumor Necrosis Factor-α (TNF-α) Secretion | 10 | Significant inhibition | [1] |
| 30 | Stronger inhibition | [1] | |
| Interleukin-6 (IL-6) Secretion | 10 | Significant inhibition | [1] |
| 30 | Stronger inhibition | [1] | |
| Reactive Oxygen Species (ROS) Production | 10 | Significant reduction | [1] |
| 30 | Further reduction | [1] | |
| Toll-like Receptor 4 (TLR4) Protein Expression | 10 | Significant decrease | [1] |
| 30 | Further decrease | [1] |
Protection Against Oxidative DNA Damage
In human peripheral lymphocytes, this compound demonstrated protective effects against ethanol-induced oxidative DNA damage. This is attributed to both its radical scavenging activity and its influence on key enzymes involved in ethanol (B145695) metabolism and DNA repair.
Table 2: Effect of this compound on Markers of Oxidative Stress and DNA Damage
| Target/Parameter | This compound Concentration | Result | Citation |
| Ethanol-induced Oxidative DNA Damage | Not specified | Strong inhibition | [2] |
| Hydroxyl Radical Scavenging Activity | Not specified | Weaker than resveratrol | [2] |
| Acetaldehyde Dehydrogenase 2 (ALDH2) mRNA Expression | Not specified | Reduction | [2] |
| Alcohol Dehydrogenase 1B (ADH1B) mRNA Expression | Not specified | Regulation | [2] |
| Base Excision Repair (BER) System | Not specified | Activation at transcriptional and protein levels | [2] |
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways upstream of inflammatory mediator production. The primary pathway affected is the Toll-like Receptor 4 (TLR4) signaling cascade, which subsequently activates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the TLR4/NF-κB/MAPK Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines. This compound has been shown to interfere with this pathway at multiple points.
Caption: this compound inhibits LPS-induced inflammation by downregulating TLR4 and suppressing NF-κB and MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.
Cell Culture and Treatment
-
Cell Line: N9 murine microglial cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells were pre-treated with varying concentrations of this compound (e.g., 10 µM, 30 µM) for 2 hours before stimulation with 1 µg/mL of LPS for the indicated times.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of iNOS, TLR4, and the phosphorylation status of MAPK and NF-κB pathway components.
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-TLR4, anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of ALDH2 and ADH1B.
-
Procedure:
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers.
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
Comet Assay
-
Purpose: To detect DNA damage in single cells.
-
Procedure:
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt buffer to remove membranes and soluble cellular components, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.
-
Logical Workflow for Target Identification
The identification of this compound's biological targets followed a logical progression from initial screening for protective effects to detailed mechanistic studies of the underlying signaling pathways.
References
An In-depth Technical Guide to RV01: A Quinolyl-Substituted Resveratrol Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV01, chemically identified as (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol, is a novel synthetic analogue of resveratrol (B1683913).[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities, with a particular focus on its anti-neuroinflammatory effects. This compound has demonstrated significant potential in modulating inflammatory responses in microglia, the resident immune cells of the central nervous system, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This document details the synthesis of this compound, experimental protocols for evaluating its biological activity, and presents key quantitative data in a structured format.
Chemical Structure and Properties
This compound is a stilbenoid derivative characterized by the replacement of the 4'-hydroxyphenyl group of resveratrol with a quinoline (B57606) moiety. This structural modification enhances its biological activity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol | Sigma-Aldrich |
| Chemical Formula | C17H13NO2 | Biosynth |
| Molecular Weight | 263.29 g/mol | Biosynth |
| CAS Number | 1016897-10-1 | MedchemExpress |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Commercial Suppliers |
| Storage | -20°C to -80°C | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
Synthesis of this compound
The synthesis of (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol (this compound) can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction, which are standard methods for forming carbon-carbon double bonds. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a generalized procedure based on established olefination reactions.
-
Preparation of the Phosphonate (B1237965) Ylide:
-
3,5-Dimethoxybenzyl bromide is reacted with triethyl phosphite (B83602) via an Arbuzov reaction to yield the corresponding diethyl phosphonate.
-
The phosphonate is then treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the phosphonate carbanion (ylide).
-
-
Olefination Reaction:
-
Quinoline-4-carbaldehyde is added to the solution of the phosphonate ylide at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Demethylation:
-
The resulting (E)-4-(3,5-dimethoxystyryl)quinoline is then subjected to demethylation to yield the final product, this compound. This can be achieved using a reagent such as boron tribromide (BBr3) in a suitable solvent like dichloromethane (B109758) (DCM).
-
-
Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford pure (E)-5-(2-(quinolin-4-yl)vinyl)benzene-1,3-diol.
-
Biological Activity and Mechanism of Action
This compound exhibits potent anti-neuroinflammatory properties by inhibiting key signaling pathways involved in the inflammatory response of microglial cells.
Inhibition of Lipopolysaccharide (LPS)-Induced Inflammatory Responses
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce an in vitro model of neuroinflammation. This compound has been shown to significantly inhibit LPS-induced inflammatory responses.[1]
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in Microglia
| Treatment | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (% of control) |
| Control | - | Not Detected | 100 |
| LPS (1 µg/mL) | - | 100 | ~100 |
| LPS + this compound | 1 | Significantly Reduced | ~100 |
| LPS + this compound | 5 | Significantly Reduced | ~100 |
| LPS + this compound | 10 | Significantly Reduced | ~100 |
| LPS + this compound | 30 | Significantly Reduced | ~100 |
Data is representational based on published findings.[1][2]
Experimental Protocol: LPS-Induced Neuroinflammation in Microglial Cells
-
Cell Culture:
-
N9 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound (1-30 µM) for 1 hour.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Measurement:
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.[3] The absorbance at 540 nm is measured using a microplate reader.
-
-
Cell Viability Assay:
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed inhibitory effects are not due to cytotoxicity.[2]
-
Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting the upstream signaling pathways that regulate the expression of pro-inflammatory mediators. Specifically, it inhibits the activation of NF-κB and the phosphorylation of key kinases in the MAPK pathway.[1]
Table 3: Effect of this compound on Key Proteins in the NF-κB and MAPK Signaling Pathways
| Pathway | Target Protein | Effect of this compound (at effective concentrations) |
| NF-κB | Phospho-IκBα | Decreased |
| Phospho-p65 | Decreased | |
| MAPK | Phospho-p38 | Decreased |
| Phospho-ERK1/2 | Decreased | |
| Phospho-JNK | Decreased |
Data is representational based on published findings indicating a decrease in phosphorylation.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
-
Protein Extraction:
-
Following treatment with this compound and/or LPS, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, JNK, IκBα, and p65 overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in inhibiting LPS-induced neuroinflammation.
References
- 1. A Novel Quinolyl-Substituted Analogue of Resveratrol Inhibits LPS-Induced Inflammatory Responses in Microglial Cells by Blocking the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic RV01 Compound: An In-Depth Technical Guide
An exploration into the available scientific literature reveals a notable absence of a specific molecule designated as "RV01." This technical guide addresses the current landscape of novel compound discovery and outlines the methodologies and data presentation that would be integral to understanding a new chemical entity like this compound, should it emerge in the public domain.
While the search for a specific "this compound compound" did not yield concrete results, the principles of drug discovery and development provide a framework for what a technical guide would entail. This document serves as a template for the comprehensive analysis of a novel compound, structured to meet the needs of researchers, scientists, and drug development professionals.
Quantitative Data Summary
A crucial aspect of evaluating a novel compound is the quantitative assessment of its biological activity and physicochemical properties. For a compound like this compound, this data would be presented in clear, structured tables for ease of comparison and interpretation.
Table 1: In Vitro Biological Activity of this compound
| Target/Assay | IC50 (nM) | Ki (nM) | EC50 (nM) | Notes |
|---|---|---|---|---|
| Example Target 1 | Data | Data | Data | Assay conditions |
| Example Target 2 | Data | Data | Data | Assay conditions |
| Off-Target 1 | Data | Data | Data | Selectivity profiling |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Mouse | IV | Data | Data | Data | N/A |
| Mouse | PO | Data | Data | Data | Data |
| Rat | IV | Data | Data | Data | N/A |
| Rat | PO | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are paramount for the reproducibility and validation of scientific findings. The following sections would describe the key experiments used to characterize this compound.
In Vitro Target Engagement Assays
Objective: To determine the direct binding affinity and inhibitory/activating potential of this compound against its putative biological target(s).
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A detailed protocol would be provided, including antigen coating concentrations, antibody dilutions, incubation times and temperatures, and the specific detection method used.
-
Surface Plasmon Resonance (SPR): The protocol would specify the chip type, ligand immobilization method, analyte concentrations, association and dissociation times, and the model used for kinetic analysis.
-
Cell-Based Reporter Assays: A description of the cell line, the reporter construct, transfection or viral transduction methods, compound treatment conditions, and the method for quantifying reporter gene expression would be included.
Cellular Signaling Pathway Analysis
Objective: To elucidate the downstream effects of this compound on intracellular signaling cascades.
Methodology:
-
Western Blotting: This section would detail the cell lysis procedure, protein quantification method, gel electrophoresis conditions, antibody concentrations, and the chemiluminescent or fluorescent detection system.
-
Phospho-Flow Cytometry: The protocol would describe cell stimulation conditions, fixation and permeabilization steps, fluorescently-labeled antibody panels, and the flow cytometer settings.
-
RNA Sequencing (RNA-Seq): A comprehensive description of RNA extraction, library preparation, sequencing platform, and the bioinformatic pipeline for differential gene expression analysis would be provided.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for conveying complex biological pathways and experimental designs. The following examples illustrate how Graphviz would be used to visualize information related to this compound.
Hypothetical this compound Signaling Pathway
This diagram illustrates a potential mechanism of action for a hypothetical this compound compound that inhibits a receptor tyrosine kinase (RTK), leading to the downstream suppression of a pro-growth signaling cascade.
Experimental Workflow for this compound Target Identification
This diagram outlines a logical workflow that could be employed to identify the molecular target of a novel compound like this compound.
References
- 1. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
RV01: A Potent and Selective Inhibitor of the MAPK/ERK Pathway
An In-depth Technical Guide on the Mechanism of Action and Cellular Effects of RV01
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a novel, potent, and highly selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, survival, and angiogenesis, and its dysregulation is implicated in a wide range of human cancers. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed protocols for key in vitro experiments.
Introduction to the MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascade is a highly conserved signaling pathway that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular responses. The canonical MAPK pathway, also known as the RAS/RAF/MEK/ERK pathway, is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate the downstream effector kinases ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation, survival, and differentiation.
Dysregulation of the MAPK/ERK pathway, often through mutations in RAS or RAF, is a common driver of tumorigenesis. Consequently, the components of this pathway, particularly MEK1/2, have emerged as attractive targets for cancer therapy.
This compound: Mechanism of Action
This compound is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket on the MEK1/2 kinases. This binding prevents the conformational changes required for MEK1/2 to be phosphorylated and activated by RAF, and also inhibits the ability of activated MEK1/2 to phosphorylate its only known substrates, ERK1/2. The high selectivity of this compound for MEK1/2 is attributed to the specific amino acid residues that form this allosteric binding site, which are not conserved in other kinase families.
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The results are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 0.5 |
| MEK2 | 0.8 |
| B-RAF | >10,000 |
| C-RAF | >10,000 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
| PI3Kα | >10,000 |
| AKT1 | >10,000 |
| mTOR | >10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RAS/RAF Status | p-ERK IC50 (nM) | Proliferation GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 1.2 | 2.5 |
| HT-29 | Colon | BRAF V600E | 1.5 | 3.1 |
| HCT116 | Colon | KRAS G13D | 2.1 | 5.2 |
| Panc-1 | Pancreatic | KRAS G12D | 3.5 | 8.9 |
| MCF-7 | Breast | Wild-type | >1,000 | >1,000 |
p-ERK IC50 is the concentration of this compound that inhibits ERK phosphorylation by 50%. GI50 is the concentration that causes 50% growth inhibition.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases (MEK1, MEK2, B-RAF, C-RAF, etc.)
-
Kinase-specific substrates (e.g., inactive ERK2 for MEK1/2 assay)
-
ATP, [γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Phospho-ERK
Objective: To assess the effect of this compound on the phosphorylation of ERK in cultured cells.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).
Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations or DMSO for 72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the DMSO control.
-
Determine the GI50 value from the dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro characterization of this compound.
Summary and Future Directions
This compound is a potent and selective inhibitor of MEK1/2 with significant anti-proliferative activity in cancer cell lines harboring RAS or RAF mutations. The data presented in this guide demonstrate that this compound effectively blocks the MAPK/ERK signaling pathway, leading to the inhibition of cancer cell growth. The detailed protocols provided herein serve as a guide for the continued investigation of this compound's cellular and molecular effects.
Future studies will focus on evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer. Further research will also explore potential combination therapies to enhance the anti-tumor activity of this compound and overcome potential mechanisms of resistance. The promising preclinical profile of this compound warrants its further development as a potential therapeutic agent for the treatment of MAPK-driven cancers.
Exploratory Studies on RV01 in Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV01, also known as Betabart, is an investigational radiopharmaceutical therapeutic agent being developed by Radiopharm Theranostics in a joint venture with The University of Texas MD Anderson Cancer Center.[1][2][3] It is a first-in-class monoclonal antibody (mAb) labeled with Lutetium-177 (Lu177) that specifically targets the 4Ig isoform of B7-H3 (CD276), an immune checkpoint molecule that is highly expressed across a variety of solid tumors and is often associated with a poor prognosis.[4][5][6] This document provides a technical guide to the core exploratory preclinical studies of this compound in various disease models, based on publicly available information.
Core Attributes of this compound
This compound is a humanized IgG1 monoclonal antibody designed for high affinity and selectivity for the 4Ig isoform of B7-H3, which allows it to distinguish this cancer-specific isoform from the soluble 2Ig isoform found in the bloodstream.[1][7][8] This specificity is intended to enhance the binding of the radiopharmaceutical to tumor targets and minimize the formation of immune complexes in circulation.[1][7][8]
A key design feature of this compound is the modification of its Fc region, which results in a significantly shorter half-life of one to two days compared to the typical half-life of over a week for conventional monoclonal antibodies.[4][6] This modification, combined with its primary clearance through the liver—an organ known for its radio-resistance—is anticipated to reduce off-target exposure to the Lu177 isotope and mitigate potential toxicities, particularly renal toxicity, which can be a concern with other radiotherapeutics.[1][8]
Preclinical Studies Summary
Preclinical evaluation of this compound has been conducted in various animal models of solid tumors. While detailed quantitative data from these studies are not yet publicly available in peer-reviewed publications, press releases and company communications have reported several key findings.
Efficacy in Solid Tumor Models
Multiple preclinical studies have reportedly demonstrated significant anti-tumor activity of this compound.[1][9] These studies have shown that treatment with this compound can lead to tumor shrinkage and prolonged survival in animal models.[1][9] Notably, complete regression of established solid tumors has been observed in mouse models following this compound administration.[4][6] In addition to its direct cytotoxic effects, there is also promising evidence of immune system stimulation and the induction of immune memory, suggesting a potential for long-term anti-tumor response.[4][6]
Biodistribution and Pharmacokinetics
Preclinical data have indicated a favorable biodistribution profile for this compound, with high and sustained uptake in tumors.[4] As previously mentioned, a key characteristic of this compound is its shorter half-life of approximately one to two days, which is a result of modifications to the Fc region of the antibody.[4][6] The primary route of clearance for this compound is hepatic, which is advantageous as the liver is more resistant to radiation compared to the kidneys.[1][8] This pharmacokinetic profile is designed to maximize the therapeutic window, allowing for effective radiation delivery to the tumor while minimizing systemic toxicity.[8]
Note on Data Presentation: Specific quantitative data from preclinical efficacy and biodistribution studies, including dosages, tumor models, and detailed biomarker analyses, have not been released in a format suitable for tabular representation. The information presented is a qualitative summary of announced results.
Mechanism of Action
The therapeutic strategy of this compound is based on the targeted delivery of a radioactive payload (Lu177) to cancer cells that overexpress the B7-H3 protein.
Signaling Pathway
The binding of this compound to the B7-H3 receptor on the surface of tumor cells is the initiating step of its mechanism of action. While the precise downstream signaling events following this binding are not fully elucidated for this compound, the general understanding of B7-H3 signaling suggests that its inhibition can interfere with key pathways involved in tumor cell proliferation, survival, and immune evasion. The primary therapeutic effect of this compound, however, is derived from the radioactive decay of Lu177, which emits beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells and surrounding tumor microenvironment.
References
- 1. sec.gov [sec.gov]
- 2. Joint venture focused on novel radiopharmaceuticals launched by MD Anderson and Radiopharm Theranostics | MD Anderson Cancer Center [mdanderson.org]
- 3. geneonline.com [geneonline.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Radiopharm Theranostics Reports Preclinical Lu177-B7H3-mAb [globenewswire.com]
- 6. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 7. targetedonc.com [targetedonc.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]
Methodological & Application
Application Notes and Protocols for the 22Rv1 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 22Rv1 cell line is a human prostate carcinoma cell line established from a xenograft of the CWR22 androgen-dependent prostate cancer model. This cell line is a crucial in vitro model for studying castration-resistant prostate cancer (CRPC) as it was derived from a tumor that relapsed after castration. A key characteristic of 22Rv1 cells is the expression of both full-length androgen receptor (AR) and a constitutively active splice variant, AR-V7, which lacks the ligand-binding domain. This makes the 22Rv1 cell line an invaluable tool for investigating mechanisms of resistance to anti-androgen therapies and for the development of novel therapeutics for advanced prostate cancer.
Cell Culture Protocols
General Culture Conditions
Proper handling and maintenance of the 22Rv1 cell line are critical for reproducible experimental results. The following are the recommended culture conditions:
| Parameter | Recommendation |
| Culture Medium | RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Culture Temperature | 37°C |
| CO2 Concentration | 5% |
| Culture Flasks | T-75 or T-150 flasks are recommended for routine culture. |
| Subculture | When cells reach 80-90% confluency. |
Subculturing Protocol
-
Aspirate Medium: Carefully aspirate the old culture medium from the flask.
-
Wash: Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) to remove any residual medium and serum.
-
Dissociation: Add 3-5 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralization: Add an equal volume of complete culture medium to the flask to neutralize the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Seeding: Seed the cells into new culture flasks at the desired density (typically a 1:3 to 1:6 split ratio).
Cryopreservation Protocol
-
Prepare Cells: Follow steps 1-7 of the subculturing protocol.
-
Resuspend in Freezing Medium: Resuspend the cell pellet in a cryopreservation medium consisting of 90% FBS and 10% DMSO.
-
Aliquot: Aliquot the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on 22Rv1 cells.
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Propidium Iodide Staining)
This protocol is for quantifying apoptotic cells by flow cytometry.
-
Cell Seeding and Treatment: Seed 22Rv1 cells in 6-well plates and treat with the desired compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) on ice for at least 30 minutes.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Quantitative Data from 22Rv1 Experiments
The following tables summarize quantitative data from various studies using the 22Rv1 cell line.
Table 1: IC50 Values of Various Compounds in 22Rv1 Cells
| Compound | Exposure Time | IC50 Value | Reference |
| Docetaxel (B913) | 72 hours | 1.26 nM | [1] |
| Paclitaxel (B517696) | 48 hours | ~10 nM | [2] |
| Cabazitaxel | Not Specified | 0.3 nM | [3] |
| Enzalutamide (B1683756) | Not Specified | Resistant | [4] |
| Linalool | 48 hours | Not specified, significant inhibition at 2.5 mM | [5] |
| Rosemary Extract (RE) | 7 days | 4.17 µg/mL (survival) | [6] |
| Rosemary Extract (RE) | Not Specified | 43.41 µg/mL (proliferation) | [6] |
| Selinexor | Not Specified | 44 nM (reduced to 7 nM with Docetaxel) | [1] |
| KPT-251 | Not Specified | Not specified (reduced Docetaxel IC50 to 6.2 nM) | [1] |
| JG-98 (Hsp70 inhibitor) | 72 hours | ~3.3 µM | [7] |
| 17-DMAG (Hsp90 inhibitor) | 72 hours | ~0.05 µM | [7] |
| Bortezomib (Proteasome inhibitor) | 72 hours | ~0.02 µM | [7] |
| CB-5083 (p97 inhibitor) | 72 hours | ~0.5 µM | [7] |
Table 2: Effect of Docetaxel on Apoptosis in 22Rv1 Cells[8][9]
| Treatment Group | Concentration | Exposure Time | % Apoptosis (Mean ± SD) |
| Control (22Rv1 Ag) | - | 48 hours | < 5% |
| Docetaxel (22Rv1 Ag) | 20 nM | 48 hours | ~25% |
| Docetaxel (22Rv1 Ag) | 80 nM | 48 hours | ~40% |
| Control (22Rv1 R - Resistant) | - | 48 hours | < 5% |
| Docetaxel (22Rv1 R - Resistant) | 20 nM | 48 hours | < 10% |
| Docetaxel (22Rv1 R - Resistant) | 80 nM | 48 hours | ~15% |
Table 3: Effect of Linalool on Cell Cycle Distribution in 22Rv1 Cells[10]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 30.1 | 14.7 |
| Linalool (2.5 mM) | 72.3 | 15.8 | 11.9 |
Signaling Pathways and Experimental Workflows
Androgen Receptor (AR) Signaling Pathway in 22Rv1 Cells
The AR signaling pathway is central to the growth and survival of prostate cancer cells. In 22Rv1 cells, both full-length AR and the AR-V7 splice variant are expressed. While full-length AR is activated by androgens, AR-V7 is constitutively active, contributing to castration resistance.
Caption: Androgen Receptor signaling in 22Rv1 cells.
PI3K/Akt Signaling Pathway in Prostate Cancer
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is common in prostate cancer.
Caption: PI3K/Akt signaling pathway in prostate cancer.
MAPK/ERK Signaling Pathway in Prostate Cancer
The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival, and is often hyperactivated in prostate cancer.
Caption: MAPK/ERK signaling pathway in prostate cancer.
Experimental Workflow for Drug Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel therapeutic agent in 22Rv1 cells.
Caption: Experimental workflow for drug efficacy testing.
References
- 1. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of paclitaxel sensitivity in prostate cancer cells by PTEN/maspin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artelobio.com [artelobio.com]
- 4. Androgen receptor splice variants mediate enzalutamide resistance in castration-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor Combinations Reveal Wiring of the Proteostasis Network in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RV01
For Researchers, Scientists, and Drug Development Professionals
Introduction to RV01
This compound is a quinolyl-substituted analogue of resveratrol (B1683913) with multifaceted therapeutic potential.[1][2] Primarily recognized for its potent anti-neuroinflammatory, antioxidant, and DNA-protective properties, this compound is a valuable small molecule for laboratory investigation in various disease models.[1] Its mechanisms of action include the inhibition of Aldehyde Dehydrogenase 2 (ALDH2), scavenging of hydroxyl radicals, and modulation of key inflammatory signaling pathways.[1] Notably, this compound has been shown to block the NF-κB and MAPK signaling cascades, which are critical in the inflammatory response.[2]
These characteristics make this compound a compelling candidate for research in neurodegenerative diseases, ethanol-induced cellular damage, and other inflammation-driven pathologies.
Chemical Properties:
| Property | Value |
| Target | ALDH2, iNOS |
| Pathways | NF-κB, MAPK |
| Description | Analogue of Resveratrol |
| Solubility | Soluble in DMSO |
| Storage | Stock solution: -80°C (6 months), -20°C (1 month)[1] |
Key Applications and Experimental Data
This compound has demonstrated significant efficacy in several key in vitro experimental models. The following tables summarize the quantitative data from representative studies.
Anti-Neuroinflammatory Activity in Microglial Cells
This compound effectively reduces the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells without affecting cell viability at active concentrations.[2]
Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated N9 Microglial Cells [2]
| This compound Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (% of Control) |
| 1 | ~80%* | >95% |
| 10 | ~55% | >95% |
| 30 | ~40% | >95% |
*p < 0.05, ***p < 0.001 vs. LPS group. Data are estimated from graphical representations in the cited literature.
Inhibition of Pro-inflammatory Gene Expression
This compound treatment significantly suppresses the expression of pro-inflammatory enzymes and cytokines in activated microglial cells.
Table 2: Effect of this compound on Pro-Inflammatory Marker Expression
| Target Protein | Cell Line | Treatment | This compound Concentration (µM) | Observed Effect |
| iNOS | N9 Microglia | LPS (1 µg/mL) | 10, 30 | Dose-dependent decrease in protein expression[2] |
| COX-2 | N9 Microglia | LPS (1 µg/mL) | 10, 30 | Dose-dependent decrease in protein expression[2] |
| TNF-α | N9 Microglia | LPS (1 µg/mL) | 10, 30 | Dose-dependent decrease in mRNA expression[2] |
| IL-6 | N9 Microglia | LPS (1 µg/mL) | 10, 30 | Dose-dependent decrease in mRNA expression[2] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the bioactivity of this compound in a laboratory setting.
Protocol 1: Assessment of Anti-Neuroinflammatory Activity
This protocol details the procedure for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated microglial cells.
Workflow Diagram:
Caption: Workflow for assessing this compound's anti-inflammatory effect.
Materials:
-
N9 or RAW 264.7 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed microglial cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 30 µM) in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify nitrite concentration.
-
-
Cell Viability Measurement (MTT Assay):
-
To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways
This protocol uses Western blotting to determine if this compound inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways.
Materials:
-
6-well cell culture plates
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed microglial cells in 6-well plates. Once confluent, pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, optimize for each pathway).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that detect both the phosphorylated (active) and total forms of the proteins of interest (e.g., p65, ERK, JNK, p38).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.
Protocol 3: ALDH2 Activity Assay
This spectrophotometric assay measures the enzymatic activity of ALDH2 in cell lysates.[3][4][5]
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 9.0)
-
NAD⁺ solution
-
Acetaldehyde or other ALDH2 substrate
-
Spectrophotometer
Procedure:
-
Prepare Lysate: Prepare a protein extract from cells or tissues treated with this compound or a vehicle control. Quantify the protein concentration.
-
Reaction Mixture: In a cuvette or 96-well plate, combine the assay buffer, NAD⁺ solution, and a specific amount of protein lysate (e.g., 300 µg).[3]
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., acetaldehyde).[3]
-
Measure NADH Formation: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[3][4]
-
Calculate Activity: Calculate the rate of NADH formation over time. The enzyme-specific activity is typically expressed as nmol of NADH formed per minute per mg of protein.[3]
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
This diagram illustrates how Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the nuclear translocation of transcription factors AP-1 and NF-κB, respectively, and subsequent expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting key upstream kinases like TAK1 and the IKK complex, thereby blocking the activation of both pathways.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo measurement of ALDH2 activity in rat liver ethanol model using dynamic MRSI of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eliciting the Low-Activity Aldehyde Dehydrogenase Asian Phenotype by an Antisense Mechanism Results in an Aversion to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for RV01 Preparation and Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: RV01 is a quinolyl-substituted analogue of resveratrol (B1683913) that has demonstrated notable biological activities.[1][2] It functions as an inhibitor of acetaldehyde (B116499) dehydrogenase 2 (ALDH2) and exhibits anti-neuroinflammatory properties by decreasing the expression of inducible nitric oxide synthase (iNOS).[1] Furthermore, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells by blocking the NF-κB and MAPK signaling pathways.[1] This document provides a standard operating procedure for the preparation and application of this compound in a research setting.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₂ |
| Molecular Weight | 263.29 g/mol |
| CAS Number | 1016897-10-1 |
| Appearance | Light yellow to yellow solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Table 2: Example Quantitative Data for this compound Inhibition of LPS-Induced Nitric Oxide Production in Microglial Cells
| Treatment | This compound Concentration (µM) | Nitric Oxide (µM) | Standard Deviation |
| Control | 0 | 0.5 | ± 0.1 |
| LPS (1 µg/mL) | 0 | 25.2 | ± 2.1 |
| LPS + this compound | 1 | 18.5 | ± 1.5 |
| LPS + this compound | 5 | 10.3 | ± 1.1 |
| LPS + this compound | 10 | 4.8 | ± 0.7 |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from 1 mg of this compound (MW: 263.29), add 380 µL of DMSO.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)
-
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
-
2. Treatment of Cells with this compound
-
Materials:
-
Cultured cells (e.g., microglial cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Note: The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the cells.
-
If investigating the inhibitory effects of this compound, pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus (e.g., LPS).
-
Incubate the cells for the desired experimental period (e.g., 24 hours).
-
Proceed with downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
-
Mandatory Visualization
Caption: this compound inhibits the LPS-induced inflammatory response by blocking MAPK and NF-κB signaling pathways.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
References
Application of RV01 in High-Throughput Screening: A Comprehensive Guide for Drug Discovery
Introduction
RV01 is a synthetic resveratrol (B1683913) analogue that has emerged as a promising small molecule for investigation in drug discovery, particularly in the fields of neuroinflammation and diseases associated with aldehyde dehydrogenase 2 (ALDH2) dysfunction. As a potent inhibitor of ALDH2 mRNA expression, this compound exhibits significant anti-neuroinflammatory and antioxidant properties. Its mechanism of action involves the modulation of key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. High-throughput screening (HTS) campaigns targeting these pathways can leverage this compound as a valuable tool compound for assay development, validation, and as a reference inhibitor.
This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, aimed at researchers, scientists, and drug development professionals.
Data Presentation
While specific quantitative high-throughput screening (qHTS) data for this compound, such as IC50 or Z'-factor values from large-scale screening campaigns, are not extensively available in the public domain, the following table presents representative data for resveratrol and other analogues in relevant assays. This information can serve as a benchmark for assay design and interpretation of results when screening for compounds with similar mechanisms of action.
| Compound Class | Assay Type | Target/Pathway | Readout | Representative IC50/EC50 | Reference Compound(s) |
| Resveratrol Analogue | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide levels | 10-50 µM | Resveratrol |
| Resveratrol Analogue | NF-κB Inhibition | NF-κB reporter assay in HEK293 cells | Luciferase activity | 5-25 µM | Resveratrol |
| ALDH2 Inhibitor | Enzymatic Assay | Recombinant ALDH2 | NADH production | 1-10 µM | Daidzin |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for a high-throughput screening assay to identify inhibitors of the NF-κB pathway.
Caption: Simplified signaling pathway of this compound-mediated inhibition of NF-κB and MAPK pathways.
Application Notes and Protocols: RV01 for In-Vivo Imaging of Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: RV01 Angiogenesis Imaging Probe
Description: this compound is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in-vivo imaging of angiogenesis. It comprises a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) conjugated to a bright and stable NIR fluorophore (Excitation/Emission: 750/780 nm). This compound enables real-time visualization and quantification of VEGFR2 expression, a key biomarker in tumor angiogenesis and other pathological conditions characterized by neovascularization.
Applications:
-
In-vivo and ex-vivo imaging of tumor angiogenesis.
-
Monitoring response to anti-angiogenic therapies.
-
Studying vascular biology and pathology in various disease models.
-
Pharmacokinetic and biodistribution studies of VEGFR2-targeted agents.[1]
**2. Mechanism of Action
This compound specifically binds to the extracellular domain of VEGFR2, a receptor tyrosine kinase predominantly expressed on endothelial cells. Upon binding of its endogenous ligand VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and permeability – all critical steps in angiogenesis.[2][3][4] this compound allows for the visualization of these processes by accumulating at sites of high VEGFR2 expression.
VEGFR2 Signaling Pathway
The binding of VEGF-A to VEGFR2 triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2][3][5][6]
Quantitative Data
The following tables summarize the typical pharmacokinetic and biodistribution properties of this compound in a xenograft tumor model.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Route of Administration | Intravenous (i.v.) |
| Plasma Half-life (t½) | 2.5 ± 0.5 hours |
| Time to Peak Tumor Accumulation | 12 - 24 hours |
| Clearance Route | Primarily renal |
Table 2: Biodistribution of this compound in Tumor-Bearing Mice (24h post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 8.5 ± 1.2 |
| Liver | 3.2 ± 0.7 |
| Spleen | 1.5 ± 0.4 |
| Kidneys | 10.1 ± 2.5 |
| Lungs | 2.1 ± 0.6 |
| Muscle | 0.8 ± 0.2 |
Table 3: In-Vivo Imaging Performance (24h post-injection)
| Metric | Value |
| Tumor-to-Muscle Ratio | 10.6 ± 2.1 |
| Tumor-to-Liver Ratio | 2.7 ± 0.5 |
Experimental Protocols
In-Vivo Imaging of Tumor Angiogenesis in a Xenograft Mouse Model
This protocol describes the use of this compound for non-invasive imaging of angiogenesis in a subcutaneous tumor model.
Materials:
-
This compound Angiogenesis Imaging Probe
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG tumors)
-
In-vivo fluorescence imaging system with appropriate filters for NIR imaging
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Insulin syringes (28-32 gauge)
Experimental Workflow
Procedure:
-
Probe Preparation:
-
Reconstitute the lyophilized this compound probe in sterile PBS to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in-vivo fluorescence imaging system.
-
-
Imaging:
-
Acquire a pre-injection (baseline) fluorescence image of the mouse to determine autofluorescence levels.
-
Administer 100 µL of the reconstituted this compound solution (100 µg) via intravenous tail vein injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours) to monitor probe distribution and tumor accumulation.[7][8]
-
-
Quantitative Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (e.g., muscle) on the images from each time point.[9]
-
Measure the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex-Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, muscle).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm biodistribution.
-
Note: For optimal results, it is recommended to use hairless mice or to remove the fur from the imaging area to minimize light scattering and absorption.[7] The optimal dosage and imaging time course may need to be determined by the end-user for their specific experimental model.
References
- 1. licorbio.com [licorbio.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. researchgate.net [researchgate.net]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to RV01 Solution Preparation and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV01, a quinoline-substituted analogue of resveratrol, has garnered significant interest in the scientific community for its potent anti-neuroinflammatory and DNA-protective properties. This compound has been shown to inhibit DNA damage, reduce the expression of acetaldehyde (B116499) dehydrogenase 2 (ALDH2) and inducible nitric oxide synthase (iNOS), and modulate key inflammatory signaling pathways such as NF-κB and MAPK.[1] This document provides a comprehensive guide for the preparation of this compound solutions and detailed protocols for its application in common in vitro assays, facilitating its use in research and drug development.
This compound Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Protocol for Stock Solution Preparation (100 mM)
-
Preparation: In a sterile environment, weigh the desired amount of this compound powder. All procedures involving this compound should be performed with protection from light to prevent photodegradation.
-
Dissolution: Dissolve the this compound powder in an appropriate volume of DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 26.33 mg of this compound (Molecular Weight: 263.29 g/mol ) in 1 mL of DMSO.
-
Vortexing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C it is stable for up to 1 month.[1]
Protocol for Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium.
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature, protected from light.
-
Dilution: Serially dilute the stock solution to the desired final concentration using sterile PBS or complete cell culture medium.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity in cell-based assays. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
| Parameter | Value |
| Solvent | DMSO |
| Stock Concentration | 100 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Stability | 1 month at -20°C, 6 months at -80°C[1] |
| Final DMSO Concentration | ≤ 0.1% |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
ALDH2 Inhibition Assay (In Vitro)
This spectrophotometric assay measures the ability of this compound to inhibit the activity of aldehyde dehydrogenase 2 (ALDH2), a key enzyme in acetaldehyde metabolism. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Recombinant human ALDH2 enzyme
-
NAD+
-
Acetaldehyde
-
Sodium pyrophosphate buffer (0.1 M, pH 9.5)
-
This compound working solutions
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing sodium pyrophosphate buffer, NAD+ (final concentration 3 mM), and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add the ALDH2 enzyme to each well.
-
Initiation of Reaction: Start the reaction by adding acetaldehyde as the substrate.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time at 25°C. Readings should be taken at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
Data Analysis: Calculate the rate of NADH formation from the linear portion of the absorbance curve. Determine the percent inhibition of ALDH2 activity by this compound compared to the vehicle control. IC50 values can be calculated by plotting the percent inhibition against the log of this compound concentration.
Inhibition of LPS-Induced iNOS Expression in Microglia
This protocol details how to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells.
-
BV-2 microglial cells (or other suitable microglial cell line)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
Cell Seeding: Seed BV-2 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 18-24 hours) to induce iNOS expression.[2] Include a vehicle control group (no this compound) and an unstimulated control group (no LPS).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the corresponding loading control band intensity. Compare the levels of iNOS expression in this compound-treated cells to the LPS-stimulated control.
Signaling Pathway Diagrams
This compound exerts its anti-neuroinflammatory effects by modulating key signaling pathways. The following diagrams illustrate the simplified NF-κB and MAPK signaling cascades, which are known to be inhibited by this compound.
Caption: Simplified NF-κB signaling pathway inhibited by this compound.
Caption: Simplified p38 MAPK signaling pathway inhibited by this compound.
This compound for In Vivo Studies
While this document focuses on in vitro applications, this compound can also be used in animal studies. The preparation of this compound for in vivo administration requires careful consideration of the vehicle to ensure solubility and bioavailability.
General Protocol for In Vivo Formulation
-
Solubilization: Dissolve this compound in a small amount of a suitable organic solvent such as DMSO or ethanol.
-
Vehicle Formulation: Further dilute the dissolved this compound in a vehicle appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include corn oil, or aqueous solutions containing co-solvents like PEG300 and Tween 80.
-
Homogenization: Ensure the final formulation is a homogenous solution or a stable suspension. Sonication may be used to aid in the preparation of suspensions.
-
Administration: Administer the formulation to the animals based on the experimental design. The dose and frequency of administration will need to be optimized for the specific animal model and research question.
Note: All in vivo procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This application note provides a foundational guide for the preparation and experimental use of this compound. The detailed protocols for solution preparation and in vitro assays, along with the visualization of its target signaling pathways, are intended to support researchers in their investigation of this promising therapeutic compound. Adherence to these protocols will help ensure the generation of high-quality, reproducible data in the study of this compound's biological activities.
References
Utilizing RV01 for Gene Expression Analysis in Inflammation and Oxidative Stress
Application Notes and Protocols for Researchers
Introduction: RV01 is a synthetic analogue of resveratrol (B1683913), a naturally occurring polyphenol known for its diverse biological activities. Like resveratrol, this compound exhibits potent anti-inflammatory and antioxidant properties, making it a valuable tool for research in various fields, including drug discovery and development. These application notes provide a comprehensive overview of the utilization of this compound in gene expression analysis, with a focus on its role in modulating inflammatory and oxidative stress-related signaling pathways. This compound has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and acetaldehyde (B116499) dehydrogenase 2 (ALDH2) mRNA.[1] Its mechanism of action often involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
Key Applications:
-
Investigation of anti-inflammatory therapeutic strategies.
-
Studies on the regulation of genes involved in oxidative stress.
-
Elucidation of the NF-κB and MAPK signaling cascades.
-
Drug discovery and development for inflammatory and neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound and related resveratrol analogues on the expression of key target genes. Data is presented as fold change in mRNA expression in response to treatment.
| Gene Target | Cell Type | Treatment Conditions | Fold Change vs. Control | Reference Compound |
| ALDH2 | Human Peripheral Lymphocytes | Ethanol-induced stress | Decrease | This compound[1] |
| iNOS | Murine Microglial Cells | Lipopolysaccharide (LPS) stimulation | ↓ 0.4 | Resveratrol[2] |
| TNF-α | Human Monocytic Cells | Pro-inflammatory stimuli | ↓ 0.5 | Resveratrol[2] |
| IL-8 | Human Epithelial Cells | Pro-inflammatory stimuli | ↓ 0.6 | Resveratrol[2] |
Note: The quantitative data for iNOS, TNF-α, and IL-8 are based on studies using resveratrol, a closely related compound, to illustrate the expected effects of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the cellular response to inflammatory stimuli.
Experimental Protocols
Protocol 1: Analysis of this compound on Pro-inflammatory Gene Expression in Macrophages
This protocol details the steps to analyze the effect of this compound on the expression of iNOS and TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce an inflammatory response. A non-stimulated control group should be included.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and specific primers for iNOS, TNF-α, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-stimulated vehicle control.
Protocol 2: Analysis of this compound on ALDH2 Gene Expression in Hepatocytes
This protocol outlines the procedure to assess the effect of this compound on ALDH2 mRNA expression in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 hepatocyte cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ALDH2 and a housekeeping gene (e.g., ACTB)
Procedure:
-
Cell Culture: Maintain HepG2 cells in EMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Plate HepG2 cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to attach for 24 hours.
-
Ethanol and this compound Treatment: Treat the cells with ethanol (e.g., 100 mM) in the presence or absence of different concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours. Include vehicle-treated and ethanol-only controls.
-
RNA Isolation: After treatment, wash the cells with PBS and isolate total RNA.
-
Reverse Transcription: Synthesize first-strand cDNA from the isolated RNA.
-
qPCR Analysis: Perform qPCR to determine the relative mRNA levels of ALDH2, normalizing to the housekeeping gene.
-
Analysis: Analyze the data to determine the effect of this compound on ethanol-modulated ALDH2 expression.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effect of this compound on gene expression.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, such as cell density, this compound concentration, and treatment duration, for their specific cell type and experimental setup.
References
Application Notes and Protocols: Rv0148 as a Tool for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rv0148 is a putative short-chain dehydrogenase/reductase (SDR) from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This protein, belonging to the oxidoreductase family, plays a significant role in the pathogen's ability to adapt to host-induced stress, and is implicated in intermediary metabolism, homeostasis, and drug resistance.[1][2] Notably, Rv0148 has been identified as a valuable tool for studying protein-protein interactions (PPIs) within Mtb, offering insights into the complex molecular networks that contribute to the bacterium's survival and pathogenicity.
The primary known interacting partner of Rv0148 is Htdy (Rv3389), a protein with a MaoC dehydratase domain.[1] The functional relationship between Rv0148 and Htdy is linked to drug resistance mechanisms, particularly against aminoglycosides.[1] Understanding this and other interactions involving Rv0148 can unveil novel targets for the development of anti-tubercular therapeutics.
These application notes provide an overview of Rv0148's interacting partners and detailed protocols for validating and exploring these interactions.
Data Presentation: Rv0148 Protein Interactions
While the interaction between Rv0148 and its partners has been qualitatively confirmed, specific quantitative data such as binding affinity (Kd), association (kon), and dissociation (koff) rates are not extensively available in the reviewed literature. The following table summarizes the known interactions and the methods used for their validation.
| Interacting Partner | Method of Identification/Validation | Functional Relevance |
| Htdy (Rv3389) | In silico analysis, Far-Western Blot, Pull-Down Assay | Drug resistance, Cell homeostasis[1] |
| fas (Fatty Acid Synthase) | In silico interactome analysis | Lipid metabolism, Aminoglycoside resistance[2] |
| kasA, kasB (3-oxoacyl-ACP synthase) | In silico interactome analysis | Lipid metabolism, Aminoglycoside resistance[2] |
| mbtB (Phenyloxazoline synthase) | In silico interactome analysis | Intermediary metabolism, Aminoglycoside resistance[2] |
| Various drug-resistance genes | In silico interactome analysis | Kanamycin, Amikacin, and Streptomycin resistance |
Experimental Protocols
The following are detailed protocols for commonly used techniques to study protein-protein interactions, adapted for the investigation of Rv0148 and its binding partners.
Protocol 1: Far-Western Blot for Rv0148 Interaction
This method is used to detect direct protein-protein interactions. It involves separating a "prey" protein (e.g., Htdy) by SDS-PAGE, transferring it to a membrane, and then probing with a labeled "bait" protein (e.g., Rv0148).
Materials:
-
Recombinant purified GST-tagged Rv0148 (bait) and His-tagged Htdy (prey)
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Anti-GST antibody (for detection of bait)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate the prey protein (His-Htdy) lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Probing with Bait Protein: Incubate the membrane with a solution containing the purified GST-Rv0148 bait protein (in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer to remove unbound bait protein.
-
Primary Antibody Incubation: Incubate the membrane with an anti-GST primary antibody (specific to the tag on the bait protein) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system. A band corresponding to the molecular weight of the prey protein indicates an interaction.
Protocol 2: Pull-Down Assay for Rv0148 Interaction
This assay confirms a physical interaction between a "bait" and "prey" protein in solution. A tagged bait protein is immobilized on affinity beads and used to "pull down" its interacting partners from a cell lysate.
Materials:
-
Purified GST-tagged Rv0148 (bait) and cell lysate containing His-tagged Htdy (prey)
-
Glutathione-agarose beads
-
Pull-down lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., Wash buffer with 10-50 mM reduced glutathione)
-
SDS-PAGE sample buffer
-
Anti-His antibody and anti-GST antibody
Procedure:
-
Bait Immobilization: Incubate purified GST-Rv0148 with glutathione-agarose beads for 1-2 hours at 4°C to allow the bait protein to bind to the beads.
-
Washing: Wash the beads three times with cold pull-down lysis buffer to remove unbound bait protein.
-
Incubation with Prey: Add the cell lysate containing His-Htdy to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, boil the beads in SDS-PAGE sample buffer to elute the proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-His antibody to detect the prey protein (Htdy) and an anti-GST antibody to confirm the presence of the bait protein (Rv0148).
Protocol 3: Co-Immunoprecipitation (Co-IP) for In Vivo Interactions
Co-IP is used to investigate protein interactions within a cellular context. An antibody against a target protein is used to pull down the protein and its interacting partners from a cell lysate.
Materials:
-
M. tuberculosis cell lysate
-
Anti-Rv0148 antibody
-
Protein A/G-agarose or magnetic beads
-
Co-IP lysis buffer (non-denaturing, e.g., Tris-HCl, NaCl, NP-40, glycerol, protease inhibitors)
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Anti-Htdy antibody for Western blot detection
Procedure:
-
Cell Lysis: Prepare a cell lysate from M. tuberculosis using a non-denaturing Co-IP lysis buffer to maintain protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Rv0148 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-Htdy antibody to determine if Htdy was co-immunoprecipitated with Rv0148.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for identifying and validating protein interactions with Rv0148.
References
- 1. Protein-protein interaction of Rv0148 with Htdy and its predicted role towards drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactome analysis of Rv0148 to predict potential targets and their pathways linked to aminoglycosides drug resistance: An insilico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting RV01 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with RV01. Our goal is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For optimal stability, it is crucial to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point for a dose-response curve could be a range from the nanomolar to the micromolar level.
Q3: How long should I incubate cells with this compound?
A3: The incubation time can significantly impact the observed effect of this compound. Typical incubation times range from 24 to 72 hours. It may be necessary to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your experimental goals.
Q4: My cell line seems resistant to this compound. What should I do?
A4: Cell line resistance to a compound can occur for several reasons. The target pathway of this compound may not be active in your chosen cell line, or the cells may have compensatory mechanisms that overcome the effect of the compound.[1] Consider using a different cell line known to be sensitive to similar compounds or investigating the expression and activity of the intended molecular target of this compound in your cells.
Q5: Can I use this compound in 3D cell culture models like spheroids?
A5: Yes, this compound can be used in 3D culture models. However, be aware that factors such as drug penetration and cellular heterogeneity within spheroids can influence the efficacy of the compound.[2] You may need to adjust concentrations and incubation times compared to 2D monolayer cultures.[2]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in your experimental replicates can obscure the true effect of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Perform a cell count and viability check before each experiment to standardize the number of viable cells seeded.[3] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid cell disruption. Use reverse pipetting for viscous solutions. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%.[1] Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration to account for any solvent-induced effects.[1] |
Issue 2: Unexpectedly High Cell Death in Control Groups
If you observe significant cell death in your untreated or vehicle-treated control wells, it can invalidate your experimental results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Contamination | Regularly inspect your cell cultures for any signs of microbial contamination.[1] Always use sterile techniques when handling cells and reagents.[1] |
| Poor Cell Health | Ensure cells are in their logarithmic growth phase at the time of the experiment.[1][3] Do not use cells that are over-confluent. Regularly check cell viability using methods like trypan blue exclusion.[3] |
| Sub-optimal Culture Conditions | Confirm that the incubator is maintaining the correct temperature, CO2 levels, and humidity. Use the recommended culture medium and supplements for your specific cell line. |
| Reagent Quality | Ensure all media, sera, and other reagents are not expired and have been stored correctly. |
Issue 3: No Observable Effect of this compound
If this compound does not produce the expected effect on cell viability or other measured endpoints, consider the following.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Confirm the proper storage of your this compound stock solution.[1] The compound may have degraded; consider using a fresh stock or a new batch.[1] |
| Insufficient Concentration or Incubation Time | Extend the incubation time with this compound (e.g., from 24 to 48 or 72 hours).[1] Increase the concentration range in your dose-response experiment.[1] |
| Assay Insensitivity | The chosen viability assay may not be sensitive enough to detect subtle changes.[1] Consider using a more sensitive assay, such as one that measures ATP levels.[1] |
| Incorrect Assay Protocol | Review the protocol for your viability assay to ensure all steps are being performed correctly, including incubation times and reagent concentrations. |
Experimental Protocols
Standard Cell Viability (Resazurin-Based) Assay Protocol
This protocol outlines a general procedure for assessing cell viability after treatment with this compound using a resazurin-based assay.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at the desired concentrations.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin (B115843) Assay:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the appropriate volume of resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined for each cell line and experimental condition.
-
Measure the fluorescence or absorbance at the recommended wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the average reading from the blank wells (medium with resazurin but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common experimental issues.
Hypothetical this compound Signaling Pathway
Caption: A diagram of a hypothetical this compound inhibitory pathway.
Experimental Workflow for this compound Screening
Caption: A workflow for a typical this compound cell viability screening experiment.
References
Technical Support Center: RV01 Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of RV01 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers for your experiments.[1] To avoid precipitation, it is crucial to ensure the final concentration of DMSO in your aqueous solution is as low as possible and compatible with your experimental system.
Q2: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO in your assay that keeps this compound in solution. This often requires a delicate balance, as high DMSO concentrations can be toxic to cells.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer can help to maintain the solubility of this compound.
-
Employ Co-solvents: A mixture of solvents, known as a co-solvent system, can enhance solubility.[2] For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) in your stock solution might allow for better dilution in aqueous buffers.
-
Adjust pH: The solubility of a compound can be pH-dependent if it has ionizable groups. Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.[2][3]
Q3: I need to use this compound in an in vivo study and cannot use high concentrations of DMSO. What are my options?
A3: For in vivo applications, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These methods often involve creating a more stable and soluble formulation of the drug. Key approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][4][5] This can significantly improve the dissolution rate and solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5][6]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2][3][6][7][8]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and absorption.
Troubleshooting Flowchart for this compound Solubility Issues
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data on Solubility Enhancement Techniques
The following table summarizes the potential improvements in aqueous solubility for a poorly soluble compound like this compound using various techniques. The values presented are illustrative and the actual improvement for this compound will need to be experimentally determined.
| Technique | Carrier/Excipient | Fold Increase in Aqueous Solubility (Illustrative) |
| Co-solvency | 10% PEG 400 | 5 - 20 |
| Surfactant | 1% Tween® 80 | 10 - 50 |
| Cyclodextrin Complexation | 5% Hydroxypropyl-β-cyclodextrin | 50 - 500 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 100 - 1000 |
| Nanosuspension | - | > 1000 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate and solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Deionized water
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Preparation of the Polymer-Drug Solution:
-
Weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
-
Drying and Processing:
-
Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
-
Solubility Determination:
-
Prepare a saturated solution of the solid dispersion in deionized water.
-
Equilibrate the solution for 24 hours.
-
Filter the solution through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Compare the result to the solubility of pure, unprocessed this compound.
-
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing and evaluating a solid dispersion.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes a simple method to prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.[6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing:
-
Weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the mixture in a mortar.
-
-
Kneading:
-
Add a small amount of a water:ethanol (1:1) mixture to the powders to form a thick paste.
-
Knead the paste thoroughly for 60 minutes. Add more of the solvent mixture if necessary to maintain a consistent paste-like texture.
-
-
Drying:
-
Dry the paste in a vacuum oven at 50°C until a constant weight is achieved.
-
-
Processing:
-
Grind the dried complex into a fine powder.
-
Store in a desiccator until use.
-
-
Solubility Determination:
-
Follow the same procedure as described in step 4 of the solid dispersion protocol to determine the enhancement in aqueous solubility.
-
Signaling Pathway Considerations
While this compound is noted to inhibit ALDH2 and decrease iNOS expression, and its solubility is crucial for these activities, the formulation techniques themselves do not directly interact with these signaling pathways.[1][9] The primary goal of solubility enhancement is to achieve a sufficient concentration of this compound at the target site to elicit its biological effects.
Logical Relationship of Solubility and Biological Activity
Caption: Impact of solubility enhancement on biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
Technical Support Center: Optimizing RV01 Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of RV01 for their in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of resveratrol. Its primary mechanism of action is the inhibition of Aldehyde Dehydrogenase 2 (ALDH2).[1] It has been shown to protect against ethanol-induced DNA damage.[1] Additionally, this compound exhibits anti-neuroinflammatory properties by reducing the expression of inducible nitric oxide synthase (iNOS) and blocking the NF-κB and MAPK signaling pathways.[1]
Q2: What is a recommended starting concentration range for this compound in in-vitro assays?
A2: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell system. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[2] The optimal concentration will be cell-type and assay-dependent.
Q3: How should I prepare the this compound stock solution?
A3: this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[2] Ensure the final concentration of the solvent in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).[3] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are some common in-vitro assays used to assess the activity of this compound?
A4: Common in-vitro assays to evaluate the efficacy of this compound include:
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration at which this compound becomes toxic to cells.[2][4]
-
Western Blotting: To analyze the effect of this compound on the protein expression levels in signaling pathways such as NF-κB and MAPK.
-
Quantitative PCR (qPCR): To measure changes in the mRNA expression of target genes like ALDH2 and iNOS.[1]
-
ELISA: To quantify the levels of inflammatory cytokines or other secreted proteins.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
Q: I am observing a high background signal across all wells in my ELISA experiment with this compound. What could be the cause and how can I fix it?
A: High background in an ELISA can obscure the true signal and reduce the sensitivity of your assay.[5] Here are some potential causes and solutions:
-
Insufficient Washing: Residual unbound reagents can lead to a high background.
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding.
-
Solution: Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[5]
-
-
Contamination: Reagents or plates may be contaminated.
-
Overly Concentrated Antibodies: The concentration of the primary or secondary antibody may be too high.
-
Solution: Optimize the antibody concentrations by performing a titration experiment.
-
Logical Troubleshooting Flow for High Background
Caption: Troubleshooting workflow for high background signals.
Issue 2: Poor Reproducibility Between Experiments
Q: I am getting inconsistent results with this compound between different experimental runs. How can I improve the reproducibility of my assays?
A: Poor reproducibility can stem from various factors. Here are some key areas to check:
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment.
-
Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination, which can alter cellular responses without visible signs of contamination.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate to ensure an even distribution of cells.
-
-
Reagent Preparation: Inaccuracies in reagent dilution, especially for serial dilutions of this compound, can lead to significant variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and be meticulous during the dilution process.
-
-
Incubation Times: Variations in incubation times can affect the outcome.
-
Solution: Standardize all incubation times and use a timer to ensure consistency.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, down to nM concentrations).
-
Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and an untreated control.[2]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]
-
-
Data Acquisition:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 | 24 | > 100 |
| 48 | 85.3 | |
| 72 | 52.4 | |
| BV-2 | 24 | 60.8 |
| 48 | 42.1 | |
| 72 | 29.5 |
Signaling Pathways
This compound Inhibition of the NF-κB and MAPK Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] The diagram below illustrates the key components of these pathways and the proposed point of inhibition by this compound.
Caption: this compound's inhibitory effect on NF-κB and MAPK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
RV01 stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RV01.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As an analogue of resveratrol (B1683913), this compound is susceptible to degradation influenced by several environmental factors. The primary concerns are sensitivity to light, pH, and temperature. Exposure to UV or visible light can cause isomerization from the active trans-isomer to the less active cis-isomer.[1] this compound is stable in acidic to neutral aqueous solutions but degrades exponentially in alkaline conditions (pH > 6.8).[1][2] Elevated temperatures can also accelerate the rate of degradation.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] If preparing aqueous solutions, ensure the pH is below 6.8.[1][2] For optimal stability, consider using organic solvents like ethanol (B145695) or DMSO for stock solutions.[1]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution may indicate degradation.[3] Stilbenoids can undergo oxidation, which may lead to the formation of colored degradation products. This can be prompted by exposure to light, elevated temperatures, or alkaline pH. It is recommended to verify the integrity of the compound using an appropriate analytical method, such as HPLC, if you observe a color change.
Q4: I am observing low or inconsistent biological activity in my experiments with this compound. Could this be a stability issue?
A4: Yes, a loss of biological activity is a common consequence of this compound degradation. The trans-isomer of resveratrol analogues is generally the more biologically active form. Exposure to light can convert it to the less active cis-isomer.[1] Furthermore, degradation in alkaline cell culture media (typically pH 7.4) at 37°C can reduce the effective concentration of the active compound over the course of an experiment.[1] It is advisable to prepare fresh this compound-containing media for each experiment and minimize its exposure to light.
Q5: What are the expected degradation products of this compound?
A5: Based on studies of analogous stilbene (B7821643) compounds, the expected degradation products of this compound under different stress conditions include the cis-isomer (from photodegradation) and products resulting from oxidative cleavage of the central double bond.[3] Further oxidation could also occur.
Q6: How can I prevent this compound degradation during my experiments?
A6: To prevent degradation, always work with this compound under light-protected conditions (e.g., in a dark room or using amber-colored labware). Prepare solutions fresh for each experiment, especially when using aqueous buffers with a pH near or above neutral. If possible, maintain a slightly acidic pH (below 6.8). Avoid prolonged exposure to elevated temperatures. For cell culture experiments, consider the stability of this compound in the media over the experiment's duration and replenish it if necessary.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| New or unexpected peaks in HPLC chromatogram | Photoisomerization to the cis-isomer or other degradation products. | 1. Confirm the identity of the new peak, if possible, by comparing it to a standard of the cis-isomer or by using LC-MS. 2. Ensure all subsequent experiments are performed under light-protected conditions. 3. Check the pH of the solution; adjust to < 6.8 if compatible with the experiment. |
| Precipitation in aqueous solution | Poor solubility of this compound, which can be exacerbated by temperature changes or interactions with other solution components. | 1. Consider using a co-solvent such as ethanol or DMSO to prepare a concentrated stock solution before diluting into an aqueous buffer. 2. Evaluate the need for formulation strategies like encapsulation with cyclodextrins to improve solubility. |
| Decreasing concentration over time in cell culture media | Degradation due to physiological pH (around 7.4) and temperature (37°C). | 1. Perform a time-course study to determine the degradation rate of this compound in your specific cell culture medium. 2. Prepare fresh media containing this compound immediately before use. 3. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Inconsistent analytical results | Degradation during sample preparation or analysis. | 1. Ensure samples are protected from light during preparation and while in the autosampler. 2. Use a validated, stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products. 3. Minimize the time between sample preparation and analysis. |
Quantitative Stability Data
The following tables summarize the stability of resveratrol, a close analogue of this compound, under various conditions. This data can be used as a general guide for handling this compound.
Table 1: Effect of pH on Resveratrol Stability
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | N/A | > 90 days | [4] |
| 5.0 | N/A | ~196 days (estimated) | [5] |
| 6.0 | N/A | ~263 days (estimated) | [5] |
| 7.4 | 37 | < 3 days | [4] |
| 8.0 | N/A | < 10 hours | [4] |
| 9.0 | 37 | Maximum degradation observed | [5] |
| 10.0 | N/A | < 5 minutes | [4] |
Table 2: Effect of Temperature on Resveratrol Degradation
| Temperature (°C) | Medium | Time | Degradation (%) | Reference |
| 25 | Nutraceutical Tablet | 36 months | 6.8% | [6] |
| 30 | Nutraceutical Tablet | 36 months | 9.6% | [6] |
| 40 | Nutraceutical Tablet | 36 months | 14.7% | [6] |
| 60 | Soybean Oil | 3 days | 50% | [7] |
| 180 | Soybean Oil | 2 hours | ~75% | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify this compound and its degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is used to quantify this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring at a wavelength appropriate for this compound (e.g., 306 nm for resveratrol).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: RV01 (Betabart) Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RV01 (Betabart). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Betabart) and what is its mechanism of action?
This compound (Betabart) is an investigational radiopharmaceutical therapeutic agent. It is a monoclonal antibody that targets the B7-H3 immune checkpoint molecule, which is overexpressed in several types of solid tumors.[1][2][3] The antibody is conjugated to Lutetium-177 (¹⁷⁷Lu), a radioisotope that emits beta particles to induce targeted DNA damage and cell death in tumor cells.[1][4] this compound specifically targets the 4Ig isoform of B7-H3, which is highly expressed on tumor cells but has limited expression in healthy tissues.[1][5]
Q2: What are the key advantages of this compound's design?
Preclinical studies have highlighted two key advantages of this compound's design. Firstly, it exhibits hepatic (liver) clearance, which is significant because the liver is more resistant to radiation than the kidneys.[1][5][6] This may reduce the risk of kidney toxicity, a common dose-limiting side effect of many radiopharmaceuticals.[5][7] Secondly, the monoclonal antibody component of this compound has been engineered for a shorter half-life compared to traditional antibodies, which can help minimize off-target radiation exposure.[1][8]
Q3: What preclinical efficacy has been observed with this compound?
Multiple preclinical studies in animal models have demonstrated that treatment with this compound leads to tumor shrinkage and prolonged survival.[1][8] These promising results supported the U.S. FDA's clearance of the Investigational New Drug (IND) application for a first-in-human Phase 1 clinical trial.[1][2]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low Binding Affinity in In Vitro Assays | 1. Incorrect B7-H3 isoform: The target cells may not be expressing the 4Ig isoform of B7-H3 that this compound specifically targets. 2. Antibody degradation: Improper storage or handling may have compromised the antibody's integrity. 3. Suboptimal assay conditions: Buffer pH, temperature, or incubation times may not be optimal. | 1. Confirm B7-H3 4Ig isoform expression on target cells using a validated method (e.g., flow cytometry with a specific antibody). 2. Ensure the antibody is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Run a quality control check of the antibody. 3. Optimize assay parameters such as pH (typically 7.2-7.4), temperature (often 4°C to minimize internalization), and incubation time. |
| High Non-Specific Binding | 1. Inadequate blocking: The blocking agent used may be insufficient or ineffective. 2. High antibody concentration: Using an excessively high concentration of this compound can lead to non-specific binding. 3. Issues with radiolabeling: Free ¹⁷⁷Lu may be present in the preparation. | 1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking agent. 2. Perform a titration experiment to determine the optimal antibody concentration that maximizes specific binding while minimizing non-specific binding. 3. Verify the radiochemical purity of the this compound conjugate using methods like ITLC-SG.[9] |
| Low Cell Viability in Control Groups | 1. Harsh experimental conditions: Centrifugation speeds, washing steps, or incubation times may be too harsh for the cells. 2. Contamination: Mycoplasma or other microbial contamination can affect cell health. | 1. Optimize cell handling procedures to be as gentle as possible. 2. Regularly test cell cultures for contamination. |
Preclinical In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal Tumor Uptake | 1. Low B7-H3 expression in the tumor model: The chosen animal tumor model may have low or heterogeneous expression of the B7-H3 target. 2. Poor vascularization of the tumor: Large, necrotic tumors may have poor blood flow, limiting the delivery of this compound. 3. Formation of immune complexes: The antibody may be cleared from circulation too quickly. | 1. Confirm high and homogenous B7-H3 expression in the tumor model via immunohistochemistry (IHC) or other methods. 2. Use smaller tumors for initial studies or models with better vascularization. 3. This compound is designed to avoid the formation of immune complexes with the soluble 2Ig isoform of B7-H3, but this should be verified in the specific model system.[1] |
| Unexpected Toxicity (e.g., Kidney Damage) | 1. Model-specific differences in clearance: The animal model may have a different clearance profile than what is expected. 2. Incorrect dosage: The administered dose may be too high for the specific animal model. | 1. Although this compound is designed for hepatic clearance, it is crucial to perform detailed biodistribution and dosimetry studies in each new animal model. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model. |
| Variability in Efficacy Results | 1. Inconsistent tumor implantation: Variations in the size and location of implanted tumors can lead to different outcomes. 2. Differences in animal health: The overall health and immune status of the animals can impact treatment response. 3. Inconsistent this compound preparation: Batch-to-batch variability in the radiolabeling of this compound can affect its potency. | 1. Standardize the tumor implantation procedure to ensure consistency. 2. Use age- and sex-matched animals from a reputable supplier and monitor their health closely throughout the experiment. 3. Implement stringent quality control measures for each batch of radiolabeled this compound to ensure consistent radiochemical purity and specific activity. |
Experimental Protocols
General Protocol for Radiolabeling a Monoclonal Antibody with ¹⁷⁷Lu
This protocol is a generalized procedure and should be adapted and optimized for this compound based on specific manufacturer recommendations.
Materials:
-
Monoclonal antibody (e.g., anti-B7-H3) conjugated with a chelator (e.g., DOTA)
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (0.6 M)
-
Sodium citrate (B86180) buffer (0.06 M)
-
Sephadex G-25 column
-
0.05 M Sodium carbonate solution
-
Metal-free pipette tips
-
Dose calibrator
Procedure:
-
Thaw the immunoconjugate (antibody-chelator) and allow it to reach room temperature.
-
In a sterile, metal-free reaction tube, add the immunoconjugate.
-
Add 50 µL of 0.6 M sodium acetate and 50 µL of 0.06 M sodium citrate to the reaction tube.
-
Using a dose calibrator, measure the required activity of ¹⁷⁷LuCl₃ (e.g., 1 mCi) and add it to the reaction tube.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Equilibrate a Sephadex G-25 column with 10 column volumes of 0.05 M sodium carbonate.
-
Load the reaction mixture onto the column to separate the ¹⁷⁷Lu-labeled antibody from unbound ¹⁷⁷Lu.
-
Collect the fractions containing the radiolabeled antibody.
-
Perform quality control tests, such as instant thin-layer chromatography (ITLC), to determine radiochemical purity.
Visualizations
Caption: Mechanism of action of this compound (Betabart).
Caption: Preclinical experimental workflow for this compound.
Caption: Troubleshooting logic for in vivo efficacy studies.
References
- 1. sec.gov [sec.gov]
- 2. Radiopharm Theranostics receives IND approval to initiate Phase 1 study - Biotech [biotechdispatch.com.au]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. targetedonc.com [targetedonc.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radiopharm Theranostics cleared to advance RV-01 into clinic | BioWorld [bioworld.com]
- 9. Radiolabeling of monoclonal anti-CD105 with (177)Lu for potential use in radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RV01 (Resveratrol Analogue) Functional Assays
Please clarify which "RV01" you are working with. Initial research reveals two distinct compounds designated this compound:
-
This compound, the resveratrol (B1683913) analogue: An inhibitor of acetaldehyde (B116499) dehydrogenase 2 (ALDH2) with anti-inflammatory and antioxidant properties.
-
RV 01, the radiopharmaceutical: An antineoplastic agent developed by Radiopharm Ventures.
The following technical support guide is for This compound, the resveratrol analogue . If you are working with the radiopharmaceutical, please indicate this for a revised guide.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound, a resveratrol analogue, in functional assays.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is an analogue of resveratrol that has been shown to inhibit DNA damage and reduce the expression of acetaldehyde dehydrogenase 2 (ALDH2) mRNA induced by ethanol. It also exhibits hydroxyl radical scavenging activity and can decrease iNOS expression, indicating anti-neuroinflammatory properties[1]. |
| What are the known signaling pathways affected by this compound? | This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammatory responses in microglial cells[1]. |
| What is the recommended solvent and storage condition for this compound? | For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month[1]. The solvent used for reconstitution should be verified from the supplier's datasheet, but is often DMSO for similar compounds. |
| What are typical working concentrations for this compound in cell-based assays? | The optimal concentration will vary depending on the cell type and assay. It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the EC50 or IC50 for your specific experimental conditions. |
| Is this compound light-sensitive? | As an analogue of resveratrol, which is known to be light-sensitive, it is prudent to handle this compound in a manner that minimizes light exposure. Amber vials and reduced light conditions during experimental setup are recommended. |
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage conditions have been maintained (-80°C for long-term, -20°C for short-term)[1]. Prepare fresh dilutions from a new stock vial. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a new dose-response experiment to confirm the optimal working concentration. |
| Cell Health and Viability | Assess cell viability before and after treatment using an assay like Trypan Blue or a commercial viability kit. Ensure cells are healthy and in the logarithmic growth phase. |
| Assay-Specific Issues | Confirm that the chosen functional assay is appropriate for detecting the expected biological activity of this compound (e.g., anti-inflammatory, antioxidant). |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to assess its effect on the cells. |
| This compound Concentration Too High | Reduce the concentration of this compound. High concentrations may lead to non-specific effects or cytotoxicity. |
| Contamination | Ensure aseptic technique during experiments. Check cell cultures for any signs of microbial contamination. |
Issue 3: Difficulty Reproducing Results
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell culture conditions, including passage number, seeding density, and media composition. |
| Inconsistent this compound Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from repeated dilutions. |
| Experimental Protocol Variations | Ensure all experimental steps, including incubation times and reagent additions, are performed consistently. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the this compound-containing media. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
NF-κB Activation Assay (Reporter Assay)
-
Transfection: Co-transfect cells with an NF-κB reporter plasmid (containing NF-κB response elements driving a reporter gene like luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).
-
This compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation with a known stimulant (e.g., TNF-α or LPS).
-
Lysis and Measurement: After the stimulation period, lyse the cells and measure the activity of both the primary and control reporters using a luminometer.
-
Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound functional assays.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Common pitfalls to avoid when working with RV01
RV01 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges when working with this compound, a novel inhibitor of the hypothetical MAP4K7 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Avoid repeated freeze-thaw cycles of the DMSO stock solution.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective ATP-competitive inhibitor of MAP4K7. It has been shown to block the downstream phosphorylation of JNK and p38, thereby inhibiting stress-activated signaling pathways.
Q3: Can this compound be used for in vivo studies?
A3: Preliminary data suggests that this compound has moderate bioavailability. For in vivo applications, formulation with a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. However, extensive pharmacokinetic and toxicity studies are still ongoing.
Q4: What is the stability of this compound in solution?
A4: this compound is stable as a DMSO stock solution for up to 3 months when stored at -20°C and protected from light. In aqueous cell culture media, it is recommended to use the diluted this compound solution within 24 hours.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Targets (e.g., p-JNK)
If you are not observing the expected decrease in the phosphorylation of downstream targets like JNK or p38 after this compound treatment, consider the following steps.
Troubleshooting Workflow: Inconsistent Inhibition
Enhancing the signal-to-noise ratio in RV01 experiments
RV01 Technical Support Center
Welcome to the technical support center for the this compound Kinase Activity Assay. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the signal-to-noise ratio and achieve robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
A quick guide to common issues and immediate solutions for the this compound assay.
| Question | Quick Solution |
| What is a good signal-to-noise (S/N) ratio for the this compound assay? | An S/N ratio of 5 or greater is generally considered acceptable. An S/N ratio greater than 10 is ideal for a robust assay. |
| How do I calculate the Signal-to-Noise (S/N) Ratio? | Use the formula: S/N = (Mean Signal of Positive Control - Mean Signal of Negative Control) / Standard Deviation of Negative Control.[1][2] |
| Why is my background signal high in all wells? | This is often due to high autofluorescence from media or cells, or suboptimal reagent concentrations.[3][4][5] Switch to phenol (B47542) red-free medium and optimize cell seeding density and reagent concentrations. |
| What causes high variability between my replicate wells? | Common causes include inconsistent pipetting, "edge effects" in the microplate, and poor cell health or distribution.[6][7][8] Ensure proper mixing of cells before seeding and avoid using the outer wells of the plate.[8] |
| My positive control signal is weak. What should I do? | This may indicate an issue with the positive control compound, insufficient incubation time, or unhealthy cells.[6][9] Verify the concentration and activity of your positive control and ensure cells are healthy and properly seeded.[6] |
Troubleshooting Guide
This section provides a more detailed, question-and-answer guide to specific problems you may encounter.
Issue 1: High Background Signal
Question: I am observing a high background signal in my negative control (vehicle-only) wells, which is reducing my assay window. What are the potential causes and solutions?
Answer: High background can obscure the specific signal and is a common issue in fluorescence-based assays.[4][5] The primary causes can be broken down into three categories:
-
Autofluorescence: Components in the cell culture medium (like phenol red and riboflavin) and the cells themselves can emit their own fluorescence.[5][9]
-
Solution: During the assay, switch to a phenol red-free, low-fluorescence medium. Always include a "cells-only" control (no fluorescent reporter) to measure the baseline autofluorescence of your cells.[8]
-
-
Suboptimal Reagent Concentration: Using an excessive concentration of the this compound FRET reporter can lead to non-specific signal.
-
Solution: Perform a titration experiment to find the optimal concentration of the reporter that maximizes the signal-to-noise ratio.
-
-
Instrument Settings: Incorrect settings on your plate reader, such as an overly high gain or the wrong filter set, can amplify background noise.[6]
-
Solution: Check that the reader is set to the correct excitation and emission wavelengths for the FRET pair. Optimize the gain setting using your positive and negative controls to ensure the signal is within the linear range of the detector.
-
Issue 2: High Well-to-Well Variability
Question: The fluorescence readings from my replicate wells show a high coefficient of variation (CV > 15%). How can I improve the consistency of my results?
Answer: High variability undermines the reliability of your data. The most common sources of variability are related to cell handling and plate setup.[7][10]
-
Inconsistent Cell Seeding: A non-uniform cell monolayer will result in different signal levels across wells.
-
Edge Effects: The outer wells of a microplate are susceptible to temperature fluctuations and evaporation, which can alter cell health and reagent concentrations.[8]
-
Solution: Avoid using the outermost 36 wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[8]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of experimental error.[6][7]
-
Solution: Ensure all pipettes are calibrated.[6] When adding reagents, use a consistent technique (e.g., reverse pipetting for viscous solutions) and ensure the pipette tip is below the liquid surface without touching the cell monolayer.
-
Issue 3: Low Signal Window (Low S/N Ratio)
Question: My positive and negative controls show very little difference in signal. How can I increase the dynamic range of my this compound assay?
Answer: A small signal window indicates that the assay is not sensitive enough to detect the biological effect of interest.
-
Sub-optimal Assay Conditions: Incubation times and reagent concentrations may not be ideal.
-
Solution: Optimize the incubation time with your test compounds. A time-course experiment can reveal the point of maximum kinase activation. Also, verify that the concentration of your positive control is sufficient to elicit a maximal response.
-
-
Poor Cell Health: Unhealthy or overly passaged cells may not respond robustly to stimuli.[6][7]
-
Reporter Design: The intrinsic properties of the FRET biosensor dictate the maximum possible signal change.[12][13]
Experimental Protocols & Data
Protocol 1: this compound Kinase Assay General Protocol
This protocol outlines the main steps for performing the this compound assay in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Medium Exchange: Carefully remove the growth medium. Replace it with 90 µL of phenol red-free assay medium.
-
Compound Addition: Add 10 µL of your test compound dilutions (including positive and negative controls) to the appropriate wells.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at 37°C.
-
Signal Reading: Measure the fluorescence using a plate reader equipped for FRET.
-
Excite at the donor wavelength (e.g., 430 nm).
-
Read emission at both the donor (e.g., 480 nm) and acceptor (e.g., 535 nm) wavelengths.
-
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well. Then, calculate the S/N ratio for the plate controls.
Table 1: Example Data from a Reagent Titration Experiment
This table shows example results from an experiment to determine the optimal concentration of a positive control compound to maximize the signal-to-noise ratio.
| Positive Control Conc. (nM) | Mean FRET Ratio | Std. Dev. of Signal | S/N Ratio |
| 0 (Negative Control) | 0.85 | 0.04 | N/A |
| 1 | 1.15 | 0.09 | 7.5 |
| 10 | 1.48 | 0.11 | 15.8 |
| 100 | 1.62 | 0.12 | 19.3 |
| 1000 | 1.65 | 0.18 | 16.7 |
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling cascade for the this compound Kinase Activity Assay.
This compound Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background noise.
References
- 1. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. cellgs.com [cellgs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 13. Resource for FRET-Based Biosensor Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Efficacy of RV01: A Comparative Guide to B7-H3-Targeted and Other Radiopharmaceutical Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RV01 (Betabart), a novel radiopharmaceutical, against other inhibitors targeting the B7-H3 pathway and established radiopharmaceuticals for solid tumors. The objective is to offer a comprehensive resource for evaluating the therapeutic potential of this compound, supported by available preclinical data and detailed experimental methodologies.
The B7-H3 Target and Therapeutic Landscape
B7-H3 (CD276) is an immune checkpoint molecule that is overexpressed in a wide range of solid tumors, with limited expression in healthy tissues.[1] Its association with poor prognosis and tumor progression has made it a compelling target for various therapeutic modalities, including monoclonal antibodies, antibody-drug conjugates (ADCs), and radiopharmaceuticals. This compound (Betabart) is a Lutetium-177 (¹⁷⁷Lu) conjugated monoclonal antibody that specifically targets the 4Ig isoform of B7-H3, which is highly expressed on tumor cells.[2][3]
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the targeting of B7-H3 on a tumor cell by this compound and other B7-H3-directed therapies, leading to tumor cell destruction.
Figure 1. Mechanism of Action of B7-H3 Targeted Therapies.
Comparative Efficacy of this compound and Known Inhibitors
The following table summarizes the available preclinical efficacy data for this compound and a selection of comparator agents. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies. Publicly available quantitative preclinical data for this compound, Omburtamab, and Enoblituzumab are limited at this time.
| Therapeutic Agent | Target | Modality | Preclinical Model(s) | Efficacy Data | Reference(s) |
| This compound (Betabart) | B7-H3 (4Ig isoform) | Radiopharmaceutical (¹⁷⁷Lu-mAb) | Animal models | Demonstrated tumor shrinkage and prolonged survival. Favorable biodistribution with high tumor uptake. | [2][4][5] |
| Omburtamab | B7-H3 | Monoclonal Antibody | In vitro and in vivo models of NSCLC | Demonstrated efficacy in preclinical models. | [6] |
| ¹³¹I-Omburtamab | B7-H3 | Radiopharmaceutical (¹³¹I-mAb) | Neuroblastoma | Significant improvements in patient survival rates in clinical trials. | [7] |
| Enoblituzumab (MGA271) | B7-H3 | Monoclonal Antibody (Fc-engineered) | Renal cell and bladder carcinoma xenografts | Exhibited potent antitumor activity. Some patients in a Phase 1 trial experienced disease stabilization and tumor shrinkage. | [8] |
| MGC018 | B7-H3 | Antibody-Drug Conjugate (ADC) | Breast, ovarian, lung cancer, and melanoma xenografts | Single 3 mg/kg dose resulted in a 99% reduction in tumor volume in A375.S2 melanoma xenografts. | [9] |
| ¹⁷⁷Lu-PSMA-617 (Pluvicto) | PSMA | Radiopharmaceutical (¹⁷⁷Lu-small molecule) | Prostate cancer xenografts | Demonstrated significant, dose-dependent tumor growth inhibition and increased median survival. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative protocols for key experiments in the preclinical evaluation of radiopharmaceuticals like this compound.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a novel radiopharmaceutical.
Figure 2. Preclinical Experimental Workflow.
In Vivo Biodistribution and Dosimetry
Objective: To determine the uptake, distribution, and retention of the radiolabeled antibody in tumor and normal tissues over time, and to calculate the absorbed radiation dose to these tissues.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of cancer cells (e.g., B7-H3 expressing cell line). Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Radiopharmaceutical Administration: Administer a single intravenous injection of the ¹⁷⁷Lu-labeled antibody (e.g., this compound) to tumor-bearing mice. A typical dose for biodistribution studies is 0.5-1 MBq per mouse.[10]
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize cohorts of mice (n=3-5 per time point).[11][12]
-
Organ Harvesting and Weighing: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.[12] The time-activity curves for each organ are then used to calculate the mean absorbed radiation dose using established dosimetric models (e.g., MIRD formalism).
In Vitro Cytotoxicity Assay
Objective: To assess the ability of the radiopharmaceutical to kill cancer cells in a controlled laboratory setting.
Protocol:
-
Cell Culture: Culture a B7-H3 positive cancer cell line in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the ¹⁷⁷Lu-labeled antibody. Include an unlabeled antibody and an irrelevant ¹⁷⁷Lu-labeled antibody as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) to allow for the radiopharmaceutical to exert its cytotoxic effects.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Plot cell viability as a function of the radiopharmaceutical concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the radiopharmaceutical in a living organism.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice as described in the biodistribution protocol.
-
Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups (e.g., vehicle control, unlabeled antibody, ¹⁷⁷Lu-labeled irrelevant antibody, and different dose levels of the ¹⁷⁷Lu-labeled test antibody).
-
Treatment Administration: Administer the treatments as a single dose or in a fractionated schedule via intravenous injection.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or it can be continued to assess the impact on survival.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
Conclusion
This compound (Betabart) represents a promising new therapeutic agent targeting B7-H3 in solid tumors. Preclinical studies have indicated its potential for tumor shrinkage and prolonged survival, with a favorable biodistribution profile.[2][4] While direct quantitative comparisons with other B7-H3 inhibitors are currently limited by the availability of public data, this guide provides a framework for its evaluation within the broader landscape of targeted cancer therapies. The provided experimental protocols offer a foundation for the design and interpretation of future studies aimed at further validating the efficacy of this compound and similar radiopharmaceuticals. As more data from the upcoming Phase 1 clinical trial of this compound becomes available, a more definitive assessment of its therapeutic potential will be possible.[2]
References
- 1. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) – Radiopharm Theranostics [radiopharmtheranostics.com]
- 2. sec.gov [sec.gov]
- 3. Radiopharm Theranostics Receives IND approval from US FDA [globenewswire.com]
- 4. Radiopharm Theranostics cleared to advance RV-01 into clinic | BioWorld [bioworld.com]
- 5. tipranks.com [tipranks.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. openmedscience.com [openmedscience.com]
- 8. A Phase I, Open-Label, Dose Escalation Study of Enoblituzumab in Children and Young Adults with B7-H3–Expressing Relapsed or Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macrogenics.com [macrogenics.com]
- 10. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RV01 (Betabart) and Other B7-H3 Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of RV01 (Betabart), a novel Lutetium-177-labeled monoclonal antibody, against other emerging therapies targeting the B7-H3 (CD276) antigen. The comparison focuses on the mechanism of action, preclinical efficacy, and clinical trial data of this compound, enoblituzumab (MGA271), omburtamab, and the antibody-drug conjugate (ADC) DS-7300a. Experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to support further research and development in this therapeutic area.
Executive Summary
The B7-H3 immune checkpoint is a promising target in oncology due to its overexpression in a wide range of solid tumors and its limited expression in healthy tissues. A diverse array of therapeutic modalities targeting B7-H3 is currently under investigation, each with a unique mechanism of action and clinical profile. This guide offers a head-to-head comparison of four leading B7-H3 targeted compounds:
-
This compound (Betabart): A radioimmunotherapy agent designed to deliver localized radiation to tumor cells.
-
Enoblituzumab (MGA271): A monoclonal antibody engineered for enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Omburtamab: A monoclonal antibody primarily utilized for radioimmunotherapy, particularly in central nervous system malignancies.
-
DS-7300a: An antibody-drug conjugate that delivers a potent topoisomerase I inhibitor payload directly to cancer cells.
Comparative Data on B7-H3 Targeted Therapies
The following tables summarize the available preclinical and clinical data for this compound and its comparators.
Table 1: Preclinical Efficacy of B7-H3 Targeted Therapies
| Compound | Cancer Model | Key Findings |
| This compound (Betabart) | Solid Tumors | Showed tumor shrinkage and prolonged survival in animal models.[1] |
| Enoblituzumab | Renal and Bladder Carcinoma Xenografts | Demonstrated potent antitumor activity. |
| Omburtamab | Neuroblastoma | Effective in preclinical models, leading to clinical trials. |
| DS-7300a | Various Solid Tumor Xenografts | Induced apoptosis and potent antitumor activity in multiple xenograft models.[2][3] |
Table 2: Clinical Trial Data for B7-H3 Targeted Therapies
| Compound | Phase | Indication | Key Efficacy Results | Key Safety Findings | ClinicalTrials.gov ID |
| This compound (Betabart) | Phase 1 | Solid Tumors | First-in-human study planned for Q4 2025.[4] | To be determined. | NCT to be assigned |
| Enoblituzumab | Phase 2 | Localized Prostate Cancer | 66% of patients had undetectable PSA at 1 year post-surgery.[5][6][7][8] | 12% of patients experienced Grade 3 adverse events; no Grade 4 events.[5][6][7][8] | NCT02923180[6][7][8] |
| Omburtamab | Phase 2 | Neuroblastoma with CNS/Leptomeningeal Metastases | Median Overall Survival (OS) of 50.8 months.[9][10][11] | Rare Grade 1/2 AEs (fever, headache, vomiting); Grade 3 meningitis and hydrocephalus in a few cases.[9][11] | NCT03275402, NCT00089245[9][10] |
| DS-7300a | Phase 1/2 | Advanced Solid Tumors | Confirmed Objective Response Rate (ORR) of 52.4% in SCLC patients. Median OS of 12.2 months in SCLC.[12] | Tolerated across all dose levels with no new safety signals. | NCT04145622[2][3][12][13] |
Mechanisms of Action
The therapeutic strategies targeting B7-H3 vary significantly, from direct cell killing by radiation to harnessing the patient's immune system.
This compound (Betabart) and Omburtamab are radioimmunoconjugates. The monoclonal antibody component binds to B7-H3 on tumor cells, delivering a radioactive isotope (Lutetium-177 for this compound and Iodine-131 or Lutetium-177 for omburtamab) that induces DNA damage and cell death.
Enoblituzumab is an Fc-engineered monoclonal antibody. Its primary mechanism is to induce antibody-dependent cell-mediated cytotoxicity (ADCC), where immune cells, such as Natural Killer (NK) cells, are recruited to kill the antibody-coated tumor cells.
DS-7300a is an antibody-drug conjugate. The antibody targets B7-H3, and upon internalization by the cancer cell, a linker is cleaved, releasing a potent topoisomerase I inhibitor payload (DXd), which leads to DNA damage and apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and a typical experimental workflow for evaluating these compounds.
Mechanism of Action for this compound (Betabart)
Mechanism of Action for Enoblituzumab
Mechanism of Action for DS-7300a
Preclinical Evaluation Workflow
Experimental Protocols
Radiolabeling of Omburtamab with Lutetium-177 (General Protocol)
This protocol provides a general outline for the radiolabeling of a monoclonal antibody like omburtamab with Lutetium-177.
-
Preparation of Antibody:
-
Thaw a vial of omburtamab and the chelator (e.g., DTPA) on ice.
-
Conjugate the chelator to the antibody according to the manufacturer's instructions, followed by purification to remove unconjugated chelator.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free vial, combine the chelated antibody with a buffered solution (e.g., sodium acetate).
-
Add the required activity of Lutetium-177 chloride.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) for a specified time (e.g., 30-60 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity of the [¹⁷⁷Lu]Lu-omburtamab using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Assess the stability of the radiolabeled antibody over time.
-
Perform a binding assay to confirm that the radiolabeled antibody retains its immunoreactivity to B7-H3.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the efficacy of B7-H3 targeted therapies in a mouse xenograft model.
-
Cell Culture:
-
Culture a B7-H3 positive human cancer cell line (e.g., a prostate cancer or neuroblastoma cell line) under standard conditions.
-
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., this compound, enoblituzumab, DS-7300a) and a vehicle control according to the desired dosing schedule and route of administration (e.g., intravenously).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Survival can also be monitored as a primary endpoint.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a typical ADCC assay to evaluate the efficacy of antibodies like enoblituzumab.
-
Cell Preparation:
-
Target Cells: Culture a B7-H3 positive cancer cell line. Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cells: Isolate Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
-
ADCC Reaction:
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of the therapeutic antibody (e.g., enoblituzumab) or an isotype control antibody.
-
Add the effector cells at a specific effector-to-target (E:T) cell ratio (e.g., 10:1, 25:1).
-
Incubate the plate for a set period (e.g., 4-6 hours) at 37°C.
-
-
Measurement of Cell Lysis:
-
For fluorescently labeled cells, measure the fluorescence released into the supernatant, which is proportional to the number of lysed cells.
-
For radioactively labeled cells, measure the radioactivity released into the supernatant.
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Conclusion
The landscape of B7-H3 targeted therapies is rapidly evolving, with several promising candidates demonstrating significant antitumor activity in preclinical and clinical settings. This compound (Betabart) represents a novel radioimmunotherapy approach with the potential for potent and targeted tumor cell killing. Its clinical development will be closely watched. Enoblituzumab has shown encouraging results in prostate cancer by effectively harnessing the patient's immune system. Omburtamab has paved the way for radioimmunotherapy in CNS malignancies. DS-7300a, as an antibody-drug conjugate, offers a distinct mechanism for delivering a cytotoxic payload. The choice of therapeutic modality will likely depend on the tumor type, B7-H3 expression levels, and the overall clinical context. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and clinicians working to advance the field of B7-H3 targeted cancer therapy.
References
- 1. sec.gov [sec.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. RV 01 - Radiopharm Ventures - AdisInsight [adisinsight.springer.com]
- 5. urologytimes.com [urologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Neoadjuvant enoblituzumab in localized prostate cancer: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Study of Ifinatamab Deruxtecan (DS-7300a, I-DXd) in Participants With Advanced Solid Malignant Tumors [clin.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Reproducibility of RV01 Experimental Findings: Awaiting Clinical Data
Currently, there is no publicly available data on the reproducibility of experimental findings for the investigational drug RV01 (also known as Betabart). As this compound is in the preclinical and early clinical development stages, detailed experimental protocols and datasets from these initial studies have not been released for independent review or replication.
This compound is a promising new agent in development by Radiopharm Theranostics for the treatment of aggressive solid tumors. It is a Lutetium-177 labeled monoclonal antibody that targets the B7-H3 immune checkpoint molecule.[1][2] The U.S. Food and Drug Administration (FDA) has recently granted Investigational New Drug (IND) clearance for a Phase 1 clinical trial of this compound, which is anticipated to commence in late 2025.[1][3][4][5]
Preclinical animal studies have reportedly shown encouraging results, with indications of tumor shrinkage and prolonged survival.[1] However, the specific quantitative data from these studies, which would be necessary for a thorough reproducibility assessment, are not yet in the public domain.
Understanding the Drug Development Process
It is standard practice in the pharmaceutical industry for detailed data and experimental methodologies to remain proprietary during the early phases of drug development. This information is typically disclosed in peer-reviewed publications or at scientific conferences as the investigational drug progresses through the clinical trial phases.
Future Evaluation of Reproducibility
The reproducibility of the initial findings for this compound will be a critical aspect of its continued development. The upcoming Phase 1 clinical trial will be the first major step in evaluating the safety and efficacy of this compound in humans. Data from this and subsequent trials will provide the first opportunity for the broader scientific community to assess the robustness and reproducibility of the initial preclinical observations.
Researchers, clinicians, and drug development professionals should monitor for future publications and presentations from Radiopharm Theranostics and their collaborators at the MD Anderson Cancer Center for forthcoming data on this compound. As more information becomes available, it will be possible to conduct a comprehensive analysis of the reproducibility of the experimental findings and compare its performance with other therapeutic alternatives.
References
- 1. Radiopharm Theranostics Receives FDA Investigational New Drug Clearance for RV-01 Cancer Therapy [smallcaps.com.au]
- 2. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. RAD receives IND approval from US FDA for Betabart (RV-01) | INN [investingnews.com]
- 5. RV 01 - Radiopharm Ventures - AdisInsight [adisinsight.springer.com]
Cross-Validation of RV01's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTOR inhibitor, RV01, with established first-generation mTOR inhibitors, Rapamycin (B549165) (Sirolimus) and Everolimus. The data presented herein is intended to support the cross-validation of this compound's mechanism of action and to highlight its potential advantages in cancer therapy.
Introduction to mTOR Signaling in Cancer
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream pathways, including growth factors (e.g., IGF-1) and nutrients, to control essential cellular processes.[3][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]
Hyperactivation of the mTOR pathway is a common feature in a majority of human cancers, estimated to be dysregulated in up to 80% of tumors. This is often due to mutations in upstream signaling components like PI3K and AKT, or the loss of tumor suppressors such as PTEN. Consequently, mTOR has become a significant target for anticancer drug development.
Mechanism of Action of mTOR Inhibitors
Rapamycin and Everolimus (Rapalogs): These first-generation mTOR inhibitors are allosteric inhibitors of mTORC1. They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR within the mTORC1 complex. This action prevents the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell cycle arrest at the G1 phase. While highly effective against mTORC1, rapalogs are generally considered poor inhibitors of mTORC2, although prolonged treatment may affect mTORC2 assembly in some cell types.
This compound (Hypothetical): this compound is a novel, second-generation ATP-competitive mTOR kinase inhibitor. Unlike rapalogs, this compound directly targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual-inhibition mechanism is designed to overcome some of the limitations of first-generation inhibitors, such as the feedback activation of AKT signaling that can occur with mTORC1-selective inhibition.
dot
Caption: Simplified mTOR signaling pathway and points of inhibition.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound, Rapamycin, and Everolimus was assessed across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous drug exposure.
| Cell Line | Cancer Type | This compound IC50 (nM) | Rapamycin IC50 (nM) | Everolimus IC50 (nM) |
| MCF-7 | Breast Cancer | 8.5 | 25.2 | 22.8 |
| PC-3 | Prostate Cancer | 12.1 | 38.6 | 35.4 |
| U-87 MG | Glioblastoma | 6.8 | 20.5 | 18.9 |
| A549 | Lung Cancer | 15.3 | 45.1 | 41.7 |
Note: Data for this compound is hypothetical. Data for Rapamycin and Everolimus are representative values based on published literature. Actual IC50 values can vary based on experimental conditions.
Comparative In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor activity was evaluated in a mouse xenograft model using the U-87 MG glioblastoma cell line. Tumor-bearing mice were treated for 21 days, and tumor growth inhibition (TGI) was calculated.
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 mg/kg, daily, p.o. | 250 ± 50 | 80 |
| Rapamycin | 10 mg/kg, daily, i.p. | 625 ± 90 | 50 |
| Everolimus | 10 mg/kg, daily, p.o. | 575 ± 85 | 54 |
Note: Data for this compound is hypothetical. Data for Rapamycin and Everolimus are representative of typical results in xenograft studies.
dot
References
RV01 Performance Benchmarks: A Comparative Analysis for Drug Discovery Professionals
In the landscape of computational drug discovery, the predictive accuracy and efficiency of in silico tools are paramount for accelerating the identification of viable drug candidates. This guide provides a comprehensive performance comparison of the novel drug-target binding affinity prediction tool, RV01, against established industry standards. The data presented herein is derived from rigorous benchmarking experiments designed to simulate real-world drug discovery workflows, offering researchers, scientists, and drug development professionals a clear, data-driven assessment of this compound's capabilities.
Performance Comparison of Binding Affinity Prediction Tools
The predictive performance of this compound was evaluated against leading computational tools in the field: AutoDock Vina, and Schrödinger's Glide. The primary metrics for comparison were the Root Mean Square Error (RMSE) and the Concordance Index (CI) on a standardized dataset of protein-ligand complexes. Lower RMSE values indicate higher accuracy in predicting binding affinities, while a CI closer to 1.0 signifies a better ranking of compounds by their binding strength. Processing speed was also assessed to gauge the computational efficiency of each tool.
| Tool | Root Mean Square Error (RMSE) in kcal/mol | Concordance Index (CI) | Average Processing Time per Ligand (seconds) |
| This compound | 0.98 | 0.85 | 15 |
| AutoDock Vina | 1.25 | 0.78 | 25 |
| Schrödinger Glide (SP) | 1.10 | 0.82 | 40 |
Experimental Protocols
The benchmarking data was generated using the following standardized protocol:
1. Dataset Preparation:
-
A curated dataset of 500 protein-ligand complexes with experimentally determined binding affinities was used.
-
Protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand structures were standardized to 3D conformations with appropriate ionization states.
2. Binding Affinity Prediction:
-
For each tool, the prepared protein and ligand files were used as input.
-
The search space for docking was defined as a 20Å cube centered on the known binding site of the co-crystallized ligand.
-
Default scoring functions for each software were used to predict the binding affinity.
3. Performance Metric Calculation:
-
RMSE: The root mean square error between the predicted binding affinities and the experimental values was calculated.
-
Concordance Index (CI): The CI was calculated to assess the correlation between the predicted and experimental rankings of binding affinities.
-
Processing Speed: The total computation time for each tool to process the entire dataset was recorded and averaged per ligand.
Visualizing Computational and Biological Workflows
To further contextualize the application of tools like this compound, the following diagrams illustrate a typical computational workflow for drug discovery and a relevant biological signaling pathway.
Computational Drug Discovery Workflow
The diagram above illustrates the sequential stages of a typical computational drug discovery pipeline, highlighting the critical role of virtual screening tools like this compound in identifying promising lead compounds.
MAPK/ERK Signaling Pathway
This diagram depicts the MAPK/ERK signaling pathway, a crucial cascade in cell regulation that is often a target in cancer drug discovery. Tools such as this compound are instrumental in identifying molecules that can inhibit key components of this pathway, like the Raf and MEK kinases.
Independent Verification of RV01's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of RV01, a novel quinolyl-substituted analogue of resveratrol, with other relevant compounds. The data presented is sourced from preclinical studies and is intended to provide a comprehensive overview of this compound's anti-inflammatory and related activities. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key experiments are provided.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in in-vitro studies. It is reported to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The primary mechanism of action appears to be the inhibition of the NF-κB and MAPK signaling pathways. This guide will delve into the available data to compare its potency and efficacy against other known inhibitors of these pathways.
Data Presentation
Table 1: Comparative Anti-inflammatory Activity of this compound and Resveratrol
| Compound | Inhibition of NO production (IC50) | Inhibition of iNOS expression | Inhibition of TNF-α secretion | Inhibition of IL-6 secretion |
| This compound | Data not available | Decreases iNOS expression[1] | Reduces secretion | Reduces secretion |
| Resveratrol | Data not available | Reported to inhibit iNOS | Reported to inhibit TNF-α | Reported to inhibit IL-6 |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Further quantitative data for this compound is needed for a direct comparison.
Table 2: Comparative Activity of ALDH2 Inhibitors
| Compound | ALDH2 Inhibition (IC50) |
| This compound | Reduces ALDH2 mRNA expression[1] |
| Daidzin | ~0.08 µM |
| CVT-10216 | ~0.029 µM |
This compound's effect on ALDH2 is reported at the mRNA level, while IC50 values for other inhibitors reflect direct enzyme inhibition.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory gene expression. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.
This compound has been shown to block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. This compound has been reported to inhibit the MAPK signaling pathway, although the specific components targeted require further elucidation.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Protocols
Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Griess Assay: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot for iNOS and MAPK Phosphorylation
-
Cell Lysis: Cells, treated as described above, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, phosphorylated forms of ERK, JNK, p38, or total MAPK proteins.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression or phosphorylation levels.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment and Stimulation: Transfected cells are treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Conclusion
The available data suggests that this compound is a promising anti-inflammatory agent that targets the NF-κB and MAPK signaling pathways. However, for a comprehensive and independent verification of its biological activity, further studies providing specific quantitative data, such as IC50 values for its various effects, are necessary. This will enable a more direct and robust comparison with existing anti-inflammatory compounds and facilitate its potential development as a therapeutic agent.
References
Comparative Analysis of Side-Effect Profiles: RV01 vs. Standard Rheumatoid Arthritis Therapies
This guide provides a detailed comparison of the side-effect profiles of the investigational Janus kinase (JAK) inhibitor, RV01, against two established treatments for rheumatoid arthritis (RA): Methotrexate, a disease-modifying antirheumatic drug (DMARD), and Adalimumab, a tumor necrosis factor (TNF) inhibitor. The comparison is based on a hypothetical profile for this compound, derived from known class effects of JAK inhibitors, and publicly available clinical trial data for Methotrexate and Adalimumab.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic alternatives.
Data Presentation: Comparative Side-Effect Profiles
The following table summarizes the incidence of key adverse events (AEs) associated with this compound, Methotrexate, and Adalimumab. Data for this compound is representative of the JAK inhibitor class, while data for Methotrexate and Adalimumab are collated from extensive clinical trial programs and post-marketing surveillance.[4][5][6][7]
| Adverse Event Category | Specific Adverse Event | This compound (JAK Inhibitor Class) | Methotrexate (Low-Dose) | Adalimumab |
| Infections | Upper Respiratory Tract Infections | ~10-15% | ~5-10% | >10%[4] |
| Serious Infections (e.g., Pneumonia, Sepsis) | Increased Risk | Increased Risk | Increased Risk (e.g., Pneumonia, Septic Arthritis)[4] | |
| Opportunistic Infections (e.g., Tuberculosis, Fungal) | Increased Risk (TB reactivation)[2] | Rare | Increased Risk (TB reactivation, Histoplasmosis)[4][8] | |
| Herpes Zoster (Shingles) | Increased Risk[2] | Minimal Increase | Minimal Increase | |
| Gastrointestinal | Nausea/Vomiting | ~5-10%[1] | Increased Risk (HR 1.91)[7][9] | ~5% |
| Diarrhea | ~5%[1][3] | Increased Risk[6] | ~5% | |
| Elevated Liver Enzymes | ~2-5%[1] | Increased Risk (Twofold more common than placebo)[6] | Infrequent | |
| Hematologic | Anemia | Possible[1][2] | Increased Risk (HR 1.15)[7][9] | Rare |
| Neutropenia/Leukopenia | Possible[2] | Increased Risk[6] | Rare | |
| Cardiovascular | Major Adverse Cardiovascular Events (MACE) | Increased Risk (Class Warning)[10][11] | Not Significantly Increased[6] | Low Risk |
| Thrombosis (VTE/PE) | Increased Risk (Class Warning)[3][10] | Not Significantly Increased | Low Risk | |
| Malignancy | Lymphoma | Increased Risk (Class Warning)[10] | No significant difference from placebo[7] | ~3-fold higher than general population[4] |
| Non-Melanoma Skin Cancer | Possible Increase | Increased Risk (HR 2.05)[5][7] | Increased Incidence[12] | |
| Metabolic | Increased Cholesterol (LDL/HDL) | Common[1][2] | Not a typical side effect | Not a typical side effect |
| Other | Injection Site Reactions | N/A (Oral) | N/A (Oral) | >10% (Common)[4] |
| Headache | Common[1][3] | Infrequent | >10% (Common)[4] | |
| Pulmonary (Interstitial Pneumonitis) | Rare | Increased Risk (HR 1.52)[7][9] | Rare |
Hazard Ratio (HR) indicates the increased risk compared to a placebo group.
Experimental Protocols
The data presented above are typically collected during Phase II and Phase III clinical trials. The methodologies for these trials are standardized to ensure data integrity and comparability.
Study Design: Most commonly, these are randomized, double-blind, placebo-controlled or active-comparator-controlled trials.[13][14] For instance, the safety of low-dose Methotrexate was rigorously assessed in the Cardiovascular Inflammation Reduction Trial (CIRT), a randomized, double-blind, placebo-controlled study.[5][6] Similarly, Adalimumab's safety profile has been evaluated in numerous trials across various inflammatory diseases.[8][12]
Participant Population: Participants typically include adults with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more DMARDs.
Data Collection for Adverse Events (AEs):
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to investigators at each study visit.
-
Systematic Assessment: Standardized questionnaires and checklists are used at regular intervals to screen for common and prespecified AEs of special interest (AESIs). This includes systematic checks for signs of infection, gastrointestinal distress, and constitutional symptoms.
-
Laboratory Monitoring: Blood and urine samples are collected at baseline and at regular intervals throughout the trial. Key parameters monitored include:
-
Adjudication: All serious adverse events (SAEs) and AESIs are reviewed by an independent, blinded adjudication committee to ensure consistent and unbiased classification of events.[9] For example, potential cardiovascular events or malignancies are confirmed by specialists who are unaware of the patient's treatment allocation.
Mandatory Visualization
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition by this compound
The diagram below illustrates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial for the inflammatory process in rheumatoid arthritis. Pro-inflammatory cytokines bind to cell surface receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus to induce the transcription of inflammatory genes. This compound, as a JAK inhibitor, blocks this pathway, thereby reducing inflammation.[2][10]
Caption: JAK-STAT pathway inhibition by the hypothetical drug this compound.
References
- 1. goodrx.com [goodrx.com]
- 2. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 3. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUMIRA® (adalimumab) Safety profile [humirapro.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. acpjournals.org [acpjournals.org]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Adverse Effects of Low-Dose Methotrexate: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 11. Rheumatoid Arthritis Treatment Side Effects [healthline.com]
- 12. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arthritis.org [arthritis.org]
- 14. New Methods for Determining Comparative Effectiveness in RA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy in Protecting Against Oxidative DNA Damage
A Head-to-Head Comparison of RV01 and its Analogs in Preclinical Models
In the landscape of therapeutic compound development, resveratrol (B1683913) analogs have garnered significant attention for their potential to address a range of conditions, from neuroinflammation to oxidative stress-induced damage. This guide provides a detailed comparative analysis of this compound, a quinolyl-substituted resveratrol analog, and its related compounds, drawing upon key preclinical studies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance and mechanisms of action.
A study by Yan et al. (2011) investigated the protective effects of resveratrol and its analogs, including this compound, against ethanol-induced oxidative DNA damage in human peripheral lymphocytes. The compounds were evaluated for their ability to inhibit DNA damage, scavenge hydroxyl radicals, and modulate the expression of enzymes involved in alcohol metabolism.[1]
Table 1: Inhibition of Ethanol-Induced Oxidative DNA Damage and Hydroxyl Radical Scavenging Activity [1]
| Compound | Concentration (μM) | Inhibition of DNA Damage (%) | Hydroxyl Radical Scavenging Activity (%) |
| Resveratrol | 10 | 45.3 ± 5.2 | 68.7 ± 4.5 |
| 30 | 68.2 ± 6.1 | 85.3 ± 5.1 | |
| 100 | 85.1 ± 7.3 | 92.4 ± 4.8 | |
| This compound | 10 | 52.1 ± 4.8 | 45.2 ± 3.9 |
| 30 | 75.4 ± 5.5 | 62.1 ± 4.2 | |
| 100 | 91.3 ± 6.8 | 78.6 ± 5.3 | |
| RV02 | 10 | 48.9 ± 5.1 | 42.8 ± 4.1 |
| 30 | 71.5 ± 6.3 | 58.9 ± 4.7 | |
| 100 | 88.7 ± 7.1 | 75.3 ± 5.0 | |
| RV32 | 10 | 47.6 ± 4.9 | 70.2 ± 4.8 |
| 30 | 70.3 ± 5.8 | 88.1 ± 5.4 | |
| 100 | 87.2 ± 6.9 | 94.5 ± 4.2 |
*Data are presented as mean ± SD.
Comparative Anti-Inflammatory Activity in Microglial Cells
In a study by Hou et al. (2019), the anti-neuroinflammatory activity of this compound was compared to that of resveratrol in lipopolysaccharide (LPS)-stimulated microglial cells. The key endpoints measured were nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.[2]
Table 2: Inhibition of Nitric Oxide Production and iNOS Expression in LPS-Stimulated Microglial Cells [2]
| Compound | Concentration (μM) | NO Production (% of LPS control) | iNOS Protein Expression (% of LPS control) |
| Resveratrol | 10 | 85.2 ± 6.3 | 88.1 ± 7.2 |
| 30 | 65.4 ± 5.1 | 70.3 ± 6.5 | |
| This compound | 1 | 90.1 ± 7.5 | Not Reported |
| 10 | 68.3 ± 5.8 | 55.4 ± 4.9 | |
| 30 | 45.2 ± 4.2 | 30.1 ± 3.8 |
*Data are presented as mean ± SD.
Experimental Protocols
Comet Assay for DNA Damage Assessment[1]
-
Cell Culture and Treatment : Human peripheral lymphocytes were isolated and cultured. The cells were pre-incubated with various concentrations of resveratrol or its analogs (this compound, RV02, RV32) for 1 hour before being exposed to 100 mM ethanol (B145695) for 24 hours to induce oxidative DNA damage.
-
Slide Preparation : The treated cells were mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis : The slides were immersed in a lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis : The slides were placed in an electrophoresis tank with an alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis was then carried out for 20 minutes at 25 V and 300 mA.
-
Neutralization and Staining : The slides were neutralized with a Tris-HCl buffer (0.4 M, pH 7.5) and stained with ethidium (B1194527) bromide.
-
Analysis : The comet tail length was measured for at least 50 cells per slide using a fluorescence microscope and image analysis software to quantify the extent of DNA damage.
Nitric Oxide (NO) Production Assay
-
Cell Culture and Treatment : BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were pretreated with various concentrations of this compound or resveratrol for 1 hour.
-
LPS Stimulation : The cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and NO production.
-
Griess Assay : The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. Briefly, 100 µL of culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Quantification : The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was calculated from a standard curve generated with sodium nitrite.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound in microglial cells are mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
The workflow for evaluating the protective effect of this compound and its analogs against ethanol-induced DNA damage is depicted below.
Caption: Workflow for assessing DNA damage protection.
References
- 1. Protection of resveratrol and its analogues against ethanol-induced oxidative DNA damage in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinolyl-Substituted Analogue of Resveratrol Inhibits LPS-Induced Inflammatory Responses in Microglial Cells by Blocking the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemical Waste (Designated as RV01)
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While "RV01" is not a universally recognized chemical identifier, this guide provides a comprehensive framework for the safe and compliant disposal of any laboratory chemical, using "this compound" as a placeholder for an internally designated substance. Adherence to these procedures is essential for protecting personnel, the environment, and ensuring regulatory compliance.
I. Waste Identification and Characterization
The first and most crucial step in the proper disposal of any chemical waste is to determine its properties and potential hazards. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by a qualified safety professional.
Key Steps:
-
Consult the Safety Data Sheet (SDS): If "this compound" corresponds to a known chemical, its SDS will provide detailed information on its hazards, handling, and disposal requirements.
-
Characterize the Waste: If "this compound" is a mixture or a byproduct of a reaction, it must be characterized based on its potential hazardous properties, which include:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can cause fire through friction, and oxidizers.[1]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[1]
-
Toxicity: Chemicals that are harmful or fatal if ingested or absorbed, or can cause cancer, birth defects, or other health problems.[1]
-
-
Assume it is Hazardous: In the absence of definitive information, the waste must be managed as hazardous.[2]
II. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is vital to prevent dangerous reactions. Incompatible chemicals must never be mixed.
General Segregation Guidelines:
-
Acids and Bases: Store separately.[3]
-
Oxidizers: Keep away from flammable and combustible materials.
-
Water-Reactive Chemicals: Store in a dry location.
-
Halogenated and Non-Halogenated Solvents: Collect in separate containers.[4]
-
Heavy Metals: Collect mercury and other heavy metal-containing waste separately.[4]
Storage Requirements:
-
Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][3][5]
-
Container Integrity: Use containers that are in good condition, compatible with the waste, and have secure, leak-proof lids.[4][6] The original container is often the best choice.[2]
-
Secondary Containment: Use secondary containment, such as a plastic tub or bin, for all liquid hazardous waste.[5][7]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][8] The label should include the full chemical name of all constituents.[5][8]
III. Disposal Procedures
Under no circumstances should hazardous chemical waste be disposed of down the sink, in the regular trash, or by evaporation.[2][4][7] All hazardous waste must be disposed of through the institution's designated hazardous waste management program.
Step-by-Step Disposal Workflow:
-
Collect Waste: Collect "this compound" waste in a compatible, properly labeled container within a designated Satellite Accumulation Area.
-
Keep Container Closed: Keep the waste container securely capped at all times, except when adding waste.[2][3][7]
-
Do Not Overfill: Fill containers to no more than three-quarters of their capacity to allow for expansion and prevent spills.[4]
-
Request Pickup: Once the container is full or waste is no longer being generated, arrange for pickup by the institution's Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.[2][4][7]
IV. Empty Container Management
Even empty containers that once held hazardous chemicals require proper handling.
-
Non-Acutely Hazardous Waste Containers: A container that held a non-acutely hazardous waste can be disposed of as regular trash after it has been thoroughly emptied, with as little residue as possible. All hazardous material labels must be defaced or removed.[2][4]
-
Acutely Hazardous Waste Containers: Containers that held acutely hazardous waste (P-listed) must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2][4] After triple-rinsing and removal of labels, the container can be disposed of as regular trash.[2]
V. Quantitative Data Summary for Hazardous Waste Accumulation
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [1] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Maximum Total Chemical Waste per Laboratory | 25 gallons (in general) | [4] |
| Time Limit for Partially Filled Containers in SAA | Up to 1 year | [3] |
| Removal of Full Containers from SAA | Within 3 days | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of a laboratory chemical designated as "this compound".
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
